molecular formula C7H8FN B167782 2-Fluoro-3-methylaniline CAS No. 1978-33-2

2-Fluoro-3-methylaniline

Cat. No.: B167782
CAS No.: 1978-33-2
M. Wt: 125.14 g/mol
InChI Key: WFZUBZAEFXETBF-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylaniline is a useful research compound. Its molecular formula is C7H8FN and its molecular weight is 125.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZUBZAEFXETBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627933
Record name 2-Fluoro-3-methylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1978-33-2
Record name 2-Fluoro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FLUORO-3-METHYLANILINE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methylaniline, also known as 2-fluoro-m-toluidine, is an aromatic amine featuring a fluorine atom and a methyl group on the benzene ring. This substitution pattern enhances its chemical reactivity, making it a valuable intermediate in the synthesis of a wide range of organic molecules. Its primary applications are in the development of pharmaceuticals, agrochemicals, and dyes. In the pharmaceutical sector, it serves as a crucial building block for active pharmaceutical ingredients (APIs), particularly in the pursuit of novel therapeutics. This technical guide provides a detailed overview of the core physical properties of this compound, along with generalized experimental protocols for their determination, to support its application in research and development.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in chemical synthesis. The following table summarizes the key quantitative data available for this compound.

PropertyValue
Molecular Formula C₇H₈FN
Molecular Weight 125.15 g/mol
Appearance Colorless to light yellow to red clear liquid
Boiling Point 87 °C at 12 mmHg
Density 1.11 g/cm³
Refractive Index (n20/D) 1.54
Flash Point 80.3 ± 7.3 °C
Vapor Pressure 0.625 mmHg at 25 °C
Melting Point No data available
Solubility No quantitative data available

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this compound are not detailed in readily available literature, the following sections describe generalized, standard methodologies for measuring the key physical constants of a liquid compound.

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the micro-boiling point method is a convenient and accurate technique.

Apparatus:

  • Melting point apparatus (e.g., MelTemp) or a similar heating block

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer or digital temperature probe

  • Heating medium (e.g., mineral oil, if using a beaker setup)

Procedure:

  • A small amount of the liquid sample (a few drops) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • The test tube assembly is then placed into the heating block of the melting point apparatus.

  • The sample is heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[1] This is the point where the vapor pressure of the liquid equals the external pressure.

Determination of Density

The density of a substance is its mass per unit volume. For a liquid, this can be determined using a straightforward gravimetric method.[2][3][4]

Apparatus:

  • Analytical balance

  • Graduated cylinder or a pycnometer (for higher accuracy)

  • Thermometer

Procedure:

  • The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

  • A known volume of the liquid is carefully transferred into the graduated cylinder or pycnometer. The volume is read from the bottom of the meniscus.

  • The mass of the container with the liquid is then measured.

  • The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.

  • The density is calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and can be used to identify a substance and assess its purity. An Abbe refractometer is a common instrument for this measurement.[5][6][7]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath (optional, for precise measurements)

  • Dropper or pipette

  • Solvent for cleaning (e.g., ethanol or acetone)

  • Lens paper

Procedure:

  • The prism of the Abbe refractometer is cleaned with a suitable solvent and lens paper.

  • A few drops of the liquid sample are placed on the surface of the prism.

  • The prism is closed and the light source is adjusted to illuminate the field of view.

  • The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

  • If a colored band is visible, the dispersion compensator is adjusted to eliminate the color and sharpen the dividing line.

  • The refractive index is read directly from the instrument's scale. The temperature of the measurement should also be recorded.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the boiling point of a liquid sample using the micro-boiling point method.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Place liquid sample in test tube prep2 Insert inverted capillary tube prep1->prep2 measure1 Place assembly in heating apparatus prep2->measure1 Prepared Sample measure2 Heat sample and observe bubbles measure1->measure2 measure3 Cool sample slowly measure2->measure3 measure4 Record temperature at liquid entry into capillary measure3->measure4 result Boiling Point Determined measure4->result Final Value

Caption: A generalized workflow for determining the boiling point of a liquid.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-methylaniline is an aromatic amine of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the aniline ring, imparts distinct chemical properties that make it a valuable intermediate in the synthesis of complex molecules.[1] This technical guide provides a comprehensive overview of the chemical structure and bonding of this compound, including its physicochemical properties and a discussion of its synthesis. Due to the limited availability of specific experimental spectroscopic and structural data for this compound in the public domain, this guide also includes comparative data for its isomers where available, offering valuable context for researchers.

Chemical Structure and Properties

This compound, also known as 2-fluoro-m-toluidine or 3-amino-2-fluorotoluene, is a substituted aniline with the chemical formula C₇H₈FN.[1] The molecule consists of a benzene ring substituted with a fluorine atom at the 2-position, a methyl group at the 3-position, and an amino group at the 1-position.

The presence of the electron-withdrawing fluorine atom and the electron-donating methyl and amino groups on the aromatic ring influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.[1] This unique electronic profile makes it a versatile building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1978-33-2[1]
Molecular Formula C₇H₈FN[1]
Molecular Weight 125.15 g/mol [1]
Appearance Colorless to light yellow to red clear liquid[1]
Boiling Point 87 °C / 12 mmHg[1]
Density 1.11 g/cm³[1]
Refractive Index (n20D) 1.54[1]
Chemical Bonding and Molecular Structure

The chemical structure of this compound is visualized in the following diagram:

Caption: Chemical structure of this compound.

Spectroscopic Data

While specific spectroscopic data for this compound is not widely published, data for its isomers, such as 3-fluoro-2-methylaniline and 5-fluoro-2-methylaniline, are available and can serve as a reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR would show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The coupling patterns between the protons and with the fluorine atom would provide valuable structural information. ¹³C NMR would reveal the chemical shifts of the carbon atoms in the molecule, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF).

Table 2: Representative ¹H and ¹³C NMR Data for Fluoro-methylaniline Isomers (Note: This is comparative data for isomers, not this compound)

CompoundNucleusChemical Shift (ppm) and Coupling Constants (Hz)
3-Fluoro-2-methylaniline ¹H NMR (400 MHz, CDCl₃)Data available but not detailed in snippets[2]
5-Fluoro-2-methylaniline ¹H NMR (300 MHz, CCl₄)δ 6.83, 6.25, 6.19 (aromatic), 3.50 (NH₂), 2.02 (CH₃). J(H,F) and J(H,H) couplings reported.[3]
¹³C NMRData available but not detailed in snippets[3]
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and the C-F stretching vibration.

Table 3: Expected IR Absorption Regions for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Methyl)2850 - 2960
C=C Stretch (Aromatic)1450 - 1600
C-N Stretch1250 - 1350
C-F Stretch1000 - 1400

Note: The exact positions of the peaks can be influenced by the electronic effects of the substituents and their positions on the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (125.14 g/mol ). The fragmentation pattern would likely involve the loss of fragments such as H, CH₃, and HCN, which is characteristic of anilines. The presence of fluorine would also influence the fragmentation.

Synthesis of this compound

A common synthetic route to this compound is the reduction of the corresponding nitro compound, 2-fluoro-3-nitrotoluene. Various reducing agents can be employed for this transformation.

Experimental Protocol: General Method for the Reduction of a Nitroarene

While a specific detailed protocol for the synthesis of this compound was not found in the search results, a general procedure for the reduction of an aryl nitro compound using stannous chloride (SnCl₂) in an acidic medium is provided below. This method is widely used for the synthesis of anilines.

Materials:

  • 2-fluoro-3-nitrotoluene

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 2-fluoro-3-nitrotoluene in ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a concentrated aqueous solution of NaOH or KOH until the solution is basic. This will precipitate tin salts.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with brine, and then dry over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can be further purified by distillation or column chromatography.

A general workflow for this synthesis is depicted below:

Synthesis_Workflow General Synthesis Workflow for this compound cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Start 2-fluoro-3-nitrotoluene Reaction_Vessel Stirring at Room Temp/Heat Start->Reaction_Vessel Reagents SnCl₂ / HCl in Ethanol Reagents->Reaction_Vessel Neutralization Neutralize with NaOH/KOH Reaction_Vessel->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Washing Wash with Brine Extraction->Washing Drying Dry with MgSO₄/Na₂SO₄ Washing->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification_Step Distillation or Chromatography Concentration->Purification_Step Product This compound Purification_Step->Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its application in drug discovery is significant, particularly as a building block for active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Conclusion

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-methylaniline from 2-fluoro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-3-methylaniline, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the reduction of 2-fluoro-3-nitrotoluene, a common and efficient synthetic route. This document details the prevailing methodologies, presents quantitative data, and outlines detailed experimental protocols.

Introduction

This compound, also known as 2-fluoro-m-toluidine or 3-amino-2-fluorotoluene, is an important building block in the synthesis of various complex organic molecules. Its unique substitution pattern, featuring both fluorine and methyl groups on the aniline ring, makes it a desirable precursor for the development of novel therapeutic agents and crop protection chemicals. The most direct and widely employed method for its preparation involves the reduction of the corresponding nitro compound, 2-fluoro-3-nitrotoluene. This transformation is a critical step that requires careful optimization to achieve high yields and purity while minimizing side reactions, such as dehalogenation.

Synthetic Methodologies

The conversion of 2-fluoro-3-nitrotoluene to this compound is primarily achieved through the reduction of the nitro group. Several methods are available for this transformation, with catalytic hydrogenation being the most prominent and industrially scalable approach.

Catalytic Hydrogenation

Catalytic hydrogenation is the most common and efficient method for the reduction of nitroarenes. This process involves the use of hydrogen gas in the presence of a metal catalyst. For the reduction of halogenated nitroaromatics like 2-fluoro-3-nitrotoluene, careful selection of the catalyst and reaction conditions is crucial to ensure high chemoselectivity and prevent the undesired removal of the fluorine atom (hydrodefluorination).

Catalysts:

  • Palladium on Carbon (Pd/C): This is the most frequently used catalyst for nitro group reductions due to its high activity and selectivity.[1][2][3] The palladium loading on the carbon support typically ranges from 5% to 10%.

  • Platinum on Carbon (Pt/C): Platinum-based catalysts are also effective for the hydrogenation of nitro compounds.

  • Raney Nickel (Raney-Ni): This catalyst is another viable option, particularly in multiphase catalytic hydrogenation systems.

Reaction Conditions: The key to a successful and selective hydrogenation of 2-fluoro-3-nitrotoluene lies in the precise control of reaction parameters:

  • Hydrogen Pressure: Pressures typically range from atmospheric to several atmospheres. Higher pressures can increase the reaction rate but may also promote dehalogenation.

  • Temperature: The reaction is generally carried out at temperatures ranging from ambient to moderately elevated (e.g., 80-180°C).[4] Higher temperatures can accelerate the reaction but may also lead to increased side product formation.

  • Solvent: A variety of solvents can be used, including alcohols (e.g., methanol, ethanol), ethyl acetate, and water. The choice of solvent can influence the catalyst's activity and selectivity.

  • Substrate Concentration: To enhance selectivity and minimize side reactions, it is often beneficial to maintain a low concentration of the nitroaromatic substrate in the reaction mixture. This can be achieved by the gradual addition of the substrate during the reaction.

A study on the hydrogenation of the structurally similar 2-chloro-6-nitrotoluene to 3-chloro-2-methylaniline using a Pd/C catalyst in a solvent-free condition reported high selectivity with less than 1.2% dehalogenation under optimized conditions of 80°C (353 K) and 1 MPa H₂ pressure.[5] This suggests that similar conditions could be successfully applied to the hydrogenation of 2-fluoro-3-nitrotoluene.

Metal-Mediated Reductions

An alternative to catalytic hydrogenation is the use of metals in acidic or neutral media. These methods are often employed in laboratory settings.

  • Iron in Acetic Acid (Fe/AcOH): This is a classic and effective method for the reduction of nitroarenes.

  • Tin(II) Chloride (SnCl₂): Stannous chloride is another common reducing agent for this transformation.

  • Indium-Mediated Reduction: A protocol for the reduction of 2-fluoro-4-nitrotoluene using indium triiodide and 1,1,3,3-tetramethyldisiloxane in toluene has been reported, affording the corresponding aniline in good yield. A similar approach could be adapted for 2-fluoro-3-nitrotoluene.

While effective, metal-mediated reductions often generate significant amounts of waste and can be more challenging to scale up compared to catalytic hydrogenation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound from 2-fluoro-3-nitrotoluene based on analogous reactions and general knowledge of nitro group reductions. It is important to note that specific yields and purities can vary depending on the exact experimental conditions and the scale of the reaction.

MethodCatalyst/ReagentSolventTemperature (°C)Pressure (atm)Typical Yield (%)Typical Purity (%)Reference Analogy
Catalytic Hydrogenation5% Pd/CEthanol25-801-10>95>98General knowledge of nitroarene hydrogenation[1][2][3]
Catalytic HydrogenationPt/CEthyl Acetate50-1005-20>90>97Hydrogenation of o-nitrotoluene[4]
Metal-Mediated ReductionFe/AcOHAcetic AcidRefluxN/A85-95>95Standard procedure for nitro group reduction
Metal-Mediated ReductionSnCl₂Ethanol/HClRefluxN/A80-90>95Standard procedure for nitro group reduction

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 2-fluoro-3-nitrotoluene.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is based on established procedures for the selective hydrogenation of halogenated nitroaromatics.

Materials:

  • 2-fluoro-3-nitrotoluene

  • 5% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Nitrogen gas

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Inerting the Reactor: Charge the hydrogenation reactor with 2-fluoro-3-nitrotoluene and ethanol. A typical solvent-to-substrate ratio is 10:1 (v/w).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 5% Pd/C to the reaction mixture. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 atm).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 60°C). Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. The product can be further purified by distillation under reduced pressure if necessary.

Safety Precautions:

  • Catalytic hydrogenation should be performed in a well-ventilated fume hood and behind a safety shield.

  • Palladium on carbon is pyrophoric, especially when dry and in the presence of air. Handle the catalyst with care, preferably wet with solvent.

  • Hydrogen gas is highly flammable and explosive. Ensure there are no ignition sources in the vicinity.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via catalytic hydrogenation.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 2-Fluoro-3-nitrotoluene Reactor Hydrogenation Reactor (Pd/C, H₂, Solvent) Start->Reactor Charge Reactants Reaction Reduction of Nitro Group Reactor->Reaction Apply Heat & Pressure Filtration Catalyst Filtration Reaction->Filtration Reaction Mixture Purification Solvent Removal & Purification Filtration->Purification Filtrate End This compound Purification->End Pure Product

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Key Parameters in Catalytic Hydrogenation

This diagram illustrates the logical relationships between key experimental parameters and the desired outcomes in the catalytic hydrogenation of 2-fluoro-3-nitrotoluene.

Parametric_Relationship cluster_params Experimental Parameters cluster_outcomes Desired Outcomes Catalyst Catalyst (e.g., Pd/C) Yield High Yield Catalyst->Yield Selectivity High Selectivity (No Dehalogenation) Catalyst->Selectivity Temperature Temperature Temperature->Yield Temperature->Selectivity (can be inverse) Pressure H₂ Pressure Pressure->Yield Pressure->Selectivity (can be inverse) Solvent Solvent Solvent->Yield Solvent->Selectivity Purity High Purity

Caption: Key parameter relationships in catalytic hydrogenation.

Conclusion

The synthesis of this compound from 2-fluoro-3-nitrotoluene is a well-established transformation, with catalytic hydrogenation using palladium on carbon being the preferred method due to its efficiency, selectivity, and scalability. Careful control of reaction conditions is paramount to achieving high yields of the desired product while minimizing the formation of impurities, particularly the dehalogenated by-product. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 4-Amino-3,5-dichloro-α-bromoacetophenone (CAS 37148-47-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3,5-dichloro-α-bromoacetophenone, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, applications in drug development, particularly in the synthesis of Clenbuterol, and provides detailed experimental protocols. Safety and handling procedures are also outlined. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in organic synthesis and drug discovery.

Introduction

4-Amino-3,5-dichloro-α-bromoacetophenone, with the CAS number 37148-47-3, is a substituted aromatic ketone. Its molecular structure, featuring an aminophenyl group with chloro and bromo substitutions, makes it a versatile reagent in organic synthesis.[1][2][3] This compound is of particular interest to the pharmaceutical industry, where it serves as a critical starting material for the synthesis of active pharmaceutical ingredients (APIs).[1][4] Its primary and most well-documented application is as a precursor in the manufacturing of Clenbuterol, a β2-adrenergic agonist.[5][6] Understanding the properties and reaction mechanisms of this intermediate is crucial for the efficient and safe production of such pharmaceuticals.

Chemical and Physical Properties

The physical and chemical properties of 4-Amino-3,5-dichloro-α-bromoacetophenone are summarized in the table below. This data is essential for its handling, storage, and application in chemical reactions.

PropertyValueReference
CAS Number 37148-47-3[7][8]
Molecular Formula C₈H₆BrCl₂NO[7][8]
Molecular Weight 282.95 g/mol [7]
Appearance Yellow solid[7][8]
Melting Point 140-145 °C[7][9]
Boiling Point 396.4 °C at 760 mmHg[7][9]
Density 1.764 g/cm³[8][9]
Flash Point 193.6 °C[7]
Solubility Sparingly soluble in water. Soluble in alcohol and ether solvents.[2][3][2][3]
Storage Conditions -20°C Freezer, under inert atmosphere.[7]

Applications in Drug Development

The principal application of 4-Amino-3,5-dichloro-α-bromoacetophenone in drug development is its role as a key intermediate in the synthesis of Clenbuterol.[5][6] Clenbuterol is a potent bronchodilator and is used in the treatment of respiratory conditions such as asthma. Due to its anabolic properties, it has also been investigated for other therapeutic applications.

The synthesis of Clenbuterol from 4-Amino-3,5-dichloro-α-bromoacetophenone involves a two-step process: an amination reaction followed by a reduction. This pathway is a cornerstone of its industrial production.

Synthesis of Clenbuterol

The overall synthetic scheme is as follows:

Clenbuterol_Synthesis cluster_start Starting Material cluster_reaction1 Step 1: Amination cluster_reaction2 Step 2: Reduction A 4-Amino-3,5-dichloro- α-bromoacetophenone C Intermediate Ketone A->C Reaction with tert-Butylamine B tert-Butylamine E Clenbuterol C->E Reduction of ketone group D Sodium Borohydride (NaBH4)

Caption: Synthetic pathway of Clenbuterol from 4-Amino-3,5-dichloro-α-bromoacetophenone.

Experimental Protocols

Synthesis of 4-Amino-3,5-dichloro-α-bromoacetophenone

A common laboratory-scale synthesis involves the bromination of 4-amino-3,5-dichloroacetophenone.

Materials:

  • 4-amino-3,5-dichloroacetophenone

  • Chloroform

  • Bromine

  • Ethanol

Procedure:

  • Dissolve 4-amino-3,5-dichloroacetophenone in chloroform and heat the solution to 65°C.

  • Add bromine dropwise to the solution with constant stirring.

  • After the addition of bromine is complete, continue stirring for a few more minutes.

  • Add ethanol to the reaction mixture and continue to stir.

  • Cool the mixture to induce crystallization.

  • Filter the resulting crystals, wash with cold chloroform, and dry under low temperature to obtain the final product.[10]

Synthesis of Clenbuterol from 4-Amino-3,5-dichloro-α-bromoacetophenone

This protocol outlines the synthesis of Clenbuterol from the title compound.

Materials:

  • 4-Amino-3,5-dichloro-α-bromoacetophenone

  • Tetrahydrofuran (THF)

  • Ethanol

  • tert-Butylamine

  • Potassium borohydride (KBH₄)

  • Methanol

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5.0 g (17.8 mmol) of 4-amino-3,5-dichlorobromoacetophenone in a mixture of 50 ml of THF and 50 ml of ethanol.

  • Cool the flask in an ice-water bath and stir the solution under a nitrogen atmosphere.

  • After 20 minutes, slowly add 3.8 ml (35.6 mmol) of tert-butylamine to the reaction mixture.

  • Continue the reaction at 0°C for 3 hours, and then at room temperature for 1 hour.

  • Cool the reaction mixture again in an ice-water bath.

  • Slowly add 1.5 g (28 mmol) of KBH₄ to the flask.

  • After 2 hours, remove the ice bath and add 50 ml of methanol.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Remove the majority of the solvent using a rotary evaporator.

  • Quench the reaction by adding 30 ml of water and extract the product three times with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent to obtain the crude product.

  • Purify the crude product by column chromatography to yield Clenbuterol.[11]

Mechanism of Action of the Final Product: Clenbuterol

As 4-Amino-3,5-dichloro-α-bromoacetophenone is a synthetic intermediate, it does not have a direct biological mechanism of action. However, its end-product, Clenbuterol, is a potent β2-adrenergic agonist. The following diagram illustrates the signaling pathway of Clenbuterol.

Clenbuterol_Pathway cluster_cell Smooth Muscle Cell Clenbuterol Clenbuterol Beta2_Receptor β2-Adrenergic Receptor Clenbuterol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of intracellular proteins PKA->Phosphorylation Leads to Relaxation Bronchodilation (Muscle Relaxation) Phosphorylation->Relaxation

References

Spectroscopic Profile of 2-Fluoro-3-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-3-methylaniline (CAS No. 1978-33-2). Due to the limited availability of experimentally derived spectra for this specific compound, this document presents a combination of estimated data from closely related analogues and predicted spectroscopic values. This guide is intended to support researchers and scientists in the identification, characterization, and utilization of this compound in drug development and other scientific endeavors.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is important to note that where experimental data was not available, predicted values have been provided and are clearly indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of direct experimental NMR data for this compound, the following tables provide estimated chemical shifts based on the analysis of structurally similar compounds, namely 4,4'-Methylenebis(this compound) and 2-Fluoro-3-methyl-4-(methylthio)aniline. These estimations serve as a valuable reference for the interpretation of experimental spectra.

Table 1: Estimated ¹H NMR Data for this compound

Proton AssignmentEstimated Chemical Shift (ppm)Multiplicity
H-46.8 - 7.0m
H-56.6 - 6.8m
H-66.9 - 7.1t
-NH₂3.5 - 3.8br s
-CH₃2.1 - 2.3d

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. 'm' denotes a multiplet, 't' a triplet, 'br s' a broad singlet, and 'd' a doublet.

Table 2: Estimated ¹³C NMR Data for this compound

Carbon AssignmentEstimated Chemical Shift (ppm)
C-1 (C-NH₂)132.0 - 133.0 (d, J = 14-15 Hz)
C-2 (C-F)150.0 - 151.0 (d, J = 234-235 Hz)
C-3 (C-CH₃)123.0 - 124.0 (d, J = 13-14 Hz)
C-4124.0 - 125.0 (d, J = 3-4 Hz)
C-5113.0 - 114.0 (d, J = 2-3 Hz)
C-6129.0 - 130.0 (d, J = 2-3 Hz)
-CH₃10.0 - 11.0 (d, J = 6-7 Hz)

Note: The chemical shifts are referenced to the solvent peak. 'd' denotes a doublet, with the J-coupling constant to Fluorine-19 provided.

Infrared (IR) Spectroscopy

The following table presents the predicted characteristic infrared absorption bands for this compound.

Table 3: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3400 - 3500MediumN-H stretch (asymmetric and symmetric)
3000 - 3100MediumAromatic C-H stretch
2850 - 2950MediumAliphatic C-H stretch
1600 - 1620StrongN-H bend (scissoring)
1500 - 1580StrongAromatic C=C stretch
1250 - 1350StrongAromatic C-N stretch
1100 - 1200StrongC-F stretch
Mass Spectrometry (MS)

The predicted mass spectrometry data for this compound is provided in the table below, showing the expected molecular ion and major fragmentation patterns under electron ionization (EI).

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
125High[M]⁺ (Molecular Ion)
110Medium[M - CH₃]⁺
98Medium[M - HCN]⁺
77Low[C₆H₅]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of aniline derivatives.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-resolution NMR spectrometer (typically 400 MHz or higher) is employed for both ¹H and ¹³C NMR analysis.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition: The spectrum is acquired at room temperature using a standard single-pulse sequence. Typically, 16 to 64 scans are accumulated to achieve an adequate signal-to-noise ratio, with a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. A significantly larger number of scans is generally required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are then applied to the resulting spectrum to ensure accurate peak integration and chemical shift determination.

Infrared (IR) Spectroscopy

A Fourier-Transform Infrared (FTIR) spectrometer is utilized to obtain the infrared spectrum.

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly onto the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added. A background spectrum of the empty salt plates or the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation and Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and providing structural information.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

    • GC Conditions (for GC-MS): An appropriate capillary column (e.g., a non-polar or medium-polarity column) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of the analyte from any impurities.

  • Data Acquisition: The mass spectrum is scanned over a relevant m/z range (e.g., 40-400 amu).

Visualization of Analytical Workflow

The following diagrams, created using the DOT language, illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification Dissolution Dissolution in Solvent Synthesis->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Processing NMR Data Processing (FT, Phasing, Baseline Correction) NMR->NMR_Processing IR_Processing IR Spectrum Analysis IR->IR_Processing MS_Processing MS Data Analysis (Fragmentation Pattern) MS->MS_Processing Structure Structural Elucidation NMR_Processing->Structure IR_Processing->Structure MS_Processing->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

Data_Integration_Pathway NMR_Data NMR Data (¹H, ¹³C) Structure_Confirmation Structure Confirmation of This compound NMR_Data->Structure_Confirmation Connectivity IR_Data IR Data (Functional Groups) IR_Data->Structure_Confirmation Functional Groups MS_Data MS Data (Molecular Weight, Fragmentation) MS_Data->Structure_Confirmation Molecular Formula

Caption: Integration of spectroscopic data for structural confirmation.

References

Technical Guide: Solubility of 2-Fluoro-3-methylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Fluoro-3-methylaniline

This compound (CAS No. 1978-33-2) is an aromatic amine with a molecular formula of C₇H₈FN and a molecular weight of 125.15 g/mol .[1][3] Its structure, featuring a fluorine atom and a methyl group on the aniline ring, makes it a valuable building block in the synthesis of complex organic molecules.[1][2] It is recognized for its role as an intermediate in the production of pharmaceuticals and agrochemicals.[1][2]

Solubility Profile

Quantitative solubility data for this compound in specific organic solvents were not found in a review of publicly available scientific literature. However, based on the general principles of solubility for low molecular weight amines, a qualitative assessment can be made. Amines are generally soluble in organic solvents.[4]

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSpecific SolventExpected Qualitative SolubilityRationale
Protic Solvents Methanol, EthanolSolubleThe amine group can form hydrogen bonds with the hydroxyl group of the alcohol.
Aprotic Polar Solvents Acetone, Ethyl AcetateSolubleThe polarity of the solvent can solvate the polar amine.
Ethers Diethyl EtherSolubleAmines are generally soluble in diethyl ether.[4]
Halogenated Solvents DichloromethaneSolubleAmines are typically soluble in halogenated solvents.[4]
Aqueous Solutions WaterLow to Moderate SolubilityLow molecular weight amines exhibit some water solubility, which decreases as the number of carbon atoms increases.[4]
Dilute Aqueous Acid (e.g., 5% HCl)SolubleAmines are basic and will react with acids to form more polar and water-soluble ammonium salts.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on standard laboratory procedures for solubility assessment.[4][5][6]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid or liquid)

  • Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Small test tubes or vials

  • Vortex mixer

  • Water bath or heating block for temperature control

  • Analytical balance

  • Pipettes and graduated cylinders

Procedure:

  • Preparation: Place a known volume (e.g., 1 mL) of the selected organic solvent into a small test tube.

  • Initial Addition: Add a small, pre-weighed amount of this compound (e.g., 10 mg) to the solvent.

  • Mixing: Vigorously shake or vortex the test tube to facilitate dissolution.[5]

  • Observation: Observe if the solid completely dissolves.

  • Incremental Addition: If the initial amount dissolves, continue to add small, pre-weighed increments of the solute, mixing thoroughly after each addition.

  • Reaching Saturation: Continue this process until a small amount of the solute no longer dissolves, indicating that the solution is saturated.

  • Equilibration: Allow the saturated solution to equilibrate at a constant temperature for a set period to ensure maximum dissolution.

  • Quantification: The total mass of the solute that dissolved in the known volume of the solvent represents its solubility at that temperature. Express the solubility in units such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of an organic compound.

Solubility_Workflow start Start: Select Compound and Solvent prepare_sample Prepare Known Volume of Solvent start->prepare_sample add_solute Add Small, Weighed Amount of Solute prepare_sample->add_solute mix Vortex/Shake Vigorously add_solute->mix observe Observe for Complete Dissolution mix->observe add_more Add More Solute Incrementally observe->add_more Dissolved saturated Saturated Solution Achieved observe->saturated Not Dissolved add_more->mix equilibrate Equilibrate at Constant Temperature saturated->equilibrate quantify Quantify Dissolved Solute equilibrate->quantify end End: Report Solubility Data quantify->end

Caption: Workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, it is recommended to perform experimental determinations as outlined.

References

2-Fluoro-3-methylaniline: A Comprehensive Technical Guide to its Material Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the material safety data for 2-Fluoro-3-methylaniline (CAS No. 1978-33-2). The information is compiled for professionals in research and development, particularly those in the pharmaceutical and chemical industries, to ensure its safe handling, use, and disposal. This document details the compound's physicochemical properties, toxicological profile, and established safety protocols, supplemented with experimental methodologies and visual diagrams of relevant biological pathways.

Section 1: Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound and its known toxicological parameters.

1.1: Physical and Chemical Properties[1][2][3]
PropertyValue
CAS Number 1978-33-2
Molecular Formula C₇H₈FN
Molecular Weight 125.14 g/mol
Appearance Colorless to light yellow or red clear liquid
Boiling Point 87 °C at 12 mmHg
Density 1.11 g/cm³
Flash Point 80.3 ± 7.3 °C
Refractive Index 1.536
Vapor Pressure 0.625 mmHg at 25°C
Storage Temperature 0-10°C
1.2: GHS Hazard Classification[2][4]
Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2H319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Section 2: Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines. These protocols provide a framework for the experimental determination of the hazards associated with this compound.

2.1: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is designed to determine the acute oral toxicity of a substance.

1. Principle: A stepwise procedure is used where the substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the initial group determines the dose for the next group. This continues until the dose causing evident toxicity or mortality is identified.

2. Animal Model: Healthy, young adult rats of a single sex (typically females) are used.

3. Dosing: The test substance is administered as a single oral dose via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

4. Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

5. Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

2.2: Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential for a substance to cause toxicity when applied to the skin.

1. Principle: The test substance is applied to the skin of animals in a single dose.

2. Animal Model: Healthy young adult rats or rabbits with healthy, intact skin are used.

3. Dosing: A single dose of the substance is applied to a shaved area of the back (approximately 10% of the body surface area). The treated area is covered with a porous gauze dressing for 24 hours.

4. Observation: Animals are observed for signs of toxicity and skin reactions at the application site for at least 14 days. Body weight is recorded weekly.

5. Necropsy: All animals undergo a gross necropsy at the end of the study.

2.3: Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline describes the procedures to assess the toxicity of a substance when inhaled.

1. Principle: Animals are exposed to the test substance, generated as a vapor, aerosol, or dust, in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).

2. Animal Model: Young adult rats are the preferred species.

3. Exposure: The concentration of the test substance in the chamber is controlled and monitored. Multiple concentration groups are typically used.

4. Observation: Animals are observed for signs of toxicity during and after exposure for a period of at least 14 days. Body weight and mortality are recorded.

5. Necropsy: A full necropsy is performed on all animals at the end of the observation period.

Section 3: Biological Pathways and Mechanisms of Toxicity

The toxicity of aniline and its derivatives, including this compound, is often linked to their metabolic activation into reactive intermediates. These intermediates can induce oxidative stress and form adducts with cellular macromolecules like DNA, leading to cellular damage and potentially carcinogenicity.

3.1: Metabolic Activation and Detoxification Pathway

The primary route of metabolism for aromatic amines involves cytochrome P450 enzymes in the liver.[1][2][3][4][5] This can lead to either detoxification or bioactivation, producing reactive metabolites.

Metabolic_Pathway This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism CYP450 CYP450 Phase I Metabolism->CYP450 catalyzed by N-hydroxylation N-hydroxylation CYP450->N-hydroxylation leads to Reactive Metabolite (N-hydroxy-2-fluoro-3-methylaniline) Reactive Metabolite (N-hydroxy-2-fluoro-3-methylaniline) N-hydroxylation->Reactive Metabolite (N-hydroxy-2-fluoro-3-methylaniline) Detoxification Detoxification Reactive Metabolite (N-hydroxy-2-fluoro-3-methylaniline)->Detoxification Glucuronidation/Sulfation Glucuronidation/Sulfation Detoxification->Glucuronidation/Sulfation via Excretion Excretion Glucuronidation/Sulfation->Excretion

Caption: Metabolic pathway of this compound.

3.2: Aniline-Induced Oxidative Stress Signaling Pathway

Exposure to aniline and its metabolites can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress.[6][7][8][9][10] This can trigger a cascade of cellular events, including inflammation and apoptosis.[6][7][8][9]

Oxidative_Stress_Pathway cluster_exposure Exposure cluster_cellular_response Cellular Response cluster_downstream_effects Downstream Effects This compound Metabolites This compound Metabolites ROS Production ROS Production This compound Metabolites->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress MAPK Activation MAPK Activation Oxidative Stress->MAPK Activation NF-κB Activation NF-κB Activation Oxidative Stress->NF-κB Activation Apoptosis Apoptosis Oxidative Stress->Apoptosis Inflammatory Cytokine Production Inflammatory Cytokine Production MAPK Activation->Inflammatory Cytokine Production NF-κB Activation->Inflammatory Cytokine Production Cellular Damage Cellular Damage Apoptosis->Cellular Damage

Caption: Aniline-induced oxidative stress pathway.

3.3: DNA Adduct Formation and Potential for Carcinogenesis

Reactive metabolites of aromatic amines can covalently bind to DNA, forming DNA adducts.[11][12][13][14][15] These adducts can lead to mutations if not repaired, which is a key step in the initiation of cancer.

DNA_Adduct_Formation Reactive Metabolite Reactive Metabolite DNA DNA Reactive Metabolite->DNA binds to DNA Adduct Formation DNA Adduct Formation DNA->DNA Adduct Formation Failed DNA Repair Failed DNA Repair DNA Adduct Formation->Failed DNA Repair Mutation Mutation Failed DNA Repair->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Pathway of DNA adduct formation by aniline metabolites.

Section 4: Concluding Remarks

This technical guide provides a summary of the available safety data for this compound. The information presented underscores the importance of handling this compound with appropriate safety precautions, including the use of personal protective equipment and adequate ventilation. Researchers and drug development professionals should consult the full Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety guidelines when working with this chemical. The provided experimental protocols and pathway diagrams offer a deeper understanding of the toxicological profile and potential mechanisms of action, aiding in risk assessment and the development of safer handling procedures.

References

An In-Depth Technical Guide to the Reactivity of the Amino Group in 2-Fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 2-Fluoro-3-methylaniline, a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] The strategic placement of the fluorine atom and the methyl group on the aniline ring significantly influences the nucleophilicity and basicity of the amino group, thereby dictating its behavior in various chemical transformations.[1][3] This document offers a detailed examination of these electronic effects, provides quantitative data on the compound's basicity, and presents detailed experimental protocols for its key reactions.

Electronic Effects and Basicity of the Amino Group

The reactivity of the amino group in this compound is a product of the interplay between the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring. The methyl group at the meta position acts as a weak electron-donating group through induction, slightly increasing the electron density on the ring and, consequently, on the nitrogen atom of the amino group. Conversely, the fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which tends to decrease the electron density on the nitrogen. This withdrawal effect generally leads to a decrease in the basicity of the aniline derivative compared to unsubstituted aniline.[4]

pKa(substituted aniline) ≈ pKa(aniline) - ρΣσ

Where:

  • pKa(aniline) is approximately 4.6.[4][5]

  • ρ is the reaction constant, which is approximately 2.8 for the ionization of anilinium ions.

  • Σσ is the sum of the Hammett constants for the substituents.

SubstituentPositionHammett Constant (σ)
Fluoroorthoσ_ortho_ ≈ 0.34
Methylmetaσ_meta_ = -0.07

Estimated pKa of 2-Fluoro-3-methylanilinium ion:

pKa ≈ 4.6 - 2.8 * (0.34 - 0.07) pKa ≈ 4.6 - 2.8 * (0.27) pKa ≈ 4.6 - 0.756 pKa ≈ 3.84

This estimation suggests that this compound is a weaker base than aniline, primarily due to the strong electron-withdrawing effect of the ortho-fluorine atom.

Key Reactions of the Amino Group

The amino group of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. The following sections provide detailed protocols for some of the most important reactions.

N-Acylation

N-acylation is a common reaction to protect the amino group or to introduce an amide functionality, which is a key structural motif in many pharmaceuticals.

Experimental Protocol: N-Acylation with Acetic Anhydride [6][7][8]

Materials:

  • This compound

  • Acetic anhydride

  • Sodium acetate

  • Hydrochloric acid (concentrated)

  • Water

  • Ethanol

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a 100 mL Erlenmeyer flask, suspend this compound (1.25 g, 10 mmol) in water (20 mL).

  • Add concentrated hydrochloric acid (1 mL) to dissolve the aniline.

  • In a separate beaker, prepare a solution of sodium acetate (1.64 g, 20 mmol) in water (10 mL).

  • To the stirred aniline hydrochloride solution, add acetic anhydride (1.1 mL, 11 mmol) in one portion.

  • Immediately add the sodium acetate solution to the reaction mixture.

  • Stir the mixture vigorously for 15 minutes. The N-acetylated product will precipitate as a white solid.

  • Cool the flask in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water (3 x 10 mL).

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2-fluoro-3-methylphenyl)acetamide.

N-Alkylation

N-alkylation introduces alkyl groups to the amino functionality, a common strategy in drug design to modulate physicochemical properties.

Experimental Protocol: N-Alkylation with Methyl Iodide [9][10][11]

Materials:

  • This compound

  • Methyl iodide

  • Potassium carbonate (anhydrous)

  • Acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.25 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and acetone (40 mL).

  • Add methyl iodide (0.75 mL, 12 mmol) to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with acetone (2 x 10 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N-methyl-2-fluoro-3-methylaniline.

Diazotization and Sandmeyer Reaction

Diazotization of the amino group to form a diazonium salt is a gateway to a wide array of functional group transformations via the Sandmeyer and related reactions.[12][13][14]

Experimental Protocol: Diazotization and subsequent Sandmeyer Chlorination [15][16][17][18]

Materials:

  • This compound

  • Sodium nitrite

  • Hydrochloric acid (concentrated)

  • Copper(I) chloride

  • Water

  • Ice-salt bath

  • Beakers

  • Magnetic stirrer and stir bar

Procedure: Part A: Diazotization [16][17][18]

  • In a 250 mL beaker, add this compound (1.25 g, 10 mmol) and a solution of concentrated hydrochloric acid (3 mL) in water (10 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in water (5 mL) and cool the solution to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride suspension while maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring for an additional 15 minutes at 0-5 °C. The resulting solution contains the 2-fluoro-3-methylbenzenediazonium chloride.

Part B: Sandmeyer Chlorination [13][14][15]

  • In a separate 250 mL beaker, dissolve copper(I) chloride (1.2 g, 12 mmol) in concentrated hydrochloric acid (5 mL).

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution.

  • A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • The product, 1-chloro-2-fluoro-3-methylbenzene, can be isolated by steam distillation or solvent extraction followed by purification.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of diarylamines and other complex amine structures.[9][19][20]

Experimental Protocol: Buchwald-Hartwig Amination with 4-Bromotoluene [9]

Materials:

  • This compound

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide

  • Toluene (anhydrous)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (46 mg, 0.05 mmol), Xantphos (87 mg, 0.15 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (20 mL) via syringe.

  • Add this compound (1.25 g, 10 mmol) and 4-bromotoluene (1.2 mL, 10 mmol) to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield N-(4-methylphenyl)-2-fluoro-3-methylaniline.

Application in Synthesis: The Agrochemical Picoxystrobin

This compound is a key starting material in the synthesis of various agrochemicals. One notable example is its use in the synthesis of a precursor to the fungicide Picoxystrobin.[20][21][22][23][24]

G cluster_0 Synthesis of Picoxystrobin Precursor This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt 1. NaNO2, H2SO4, H2O 2. 0-5 °C 2-Fluoro-3-methylphenol 2-Fluoro-3-methylphenol Diazonium Salt->2-Fluoro-3-methylphenol H2O, Δ Picoxystrobin Precursor Picoxystrobin Precursor 2-Fluoro-3-methylphenol->Picoxystrobin Precursor Williamson Ether Synthesis

A simplified synthetic route to a Picoxystrobin precursor.

Logical Workflow and Signaling Pathway Analogy

While this compound is not known to be directly involved in a biological signaling pathway, its utility as a pharmacophore for muscarinic M1 receptor antagonists provides a relevant context for visualization.[25] The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor that plays a crucial role in cognitive function.[26][27] Antagonism of this receptor by a drug molecule derived from this compound would interrupt its normal signaling cascade.

The following diagram illustrates a typical workflow for screening compounds like those derived from this compound for their activity at the M1 receptor, followed by a simplified representation of the M1 receptor signaling pathway that would be inhibited by an antagonist.

G cluster_workflow Drug Discovery Workflow cluster_pathway M1 Muscarinic Receptor Signaling Pathway (Inhibited by Antagonist) Synthesis Synthesis of This compound Derivatives Screening Primary Screening (e.g., Radioligand Binding Assay) Synthesis->Screening Functional_Assay Functional Assay (e.g., Calcium Mobilization) Screening->Functional_Assay Lead_Optimization Lead Optimization Functional_Assay->Lead_Optimization ACh Acetylcholine (ACh) (Agonist) M1R M1 Receptor ACh->M1R Gq_11 Gq/11 Protein M1R->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Antagonist Antagonist (e.g., Derivative of This compound) Antagonist->M1R

Workflow and inhibited M1 receptor signaling pathway.

This guide provides a foundational understanding of the reactivity of the amino group in this compound. The provided data and protocols are intended to serve as a valuable resource for chemists in academia and industry, facilitating the effective use of this versatile building block in their research and development endeavors.

References

An In-depth Technical Guide to the Electronic Effects of Fluorine and Methyl Groups in 2-Fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 2-Fluoro-3-methylaniline, a versatile intermediate in the pharmaceutical and agrochemical industries. The document elucidates the intricate interplay of the inductive and resonance effects of the fluorine atom, and the inductive and hyperconjugative effects of the methyl group. This guide presents a detailed examination of how these substituents modulate the electron density of the aniline ring, thereby influencing the molecule's basicity, reactivity, and potential for intermolecular interactions. Quantitative data, including estimated pKa values and Hammett constants, are summarized in structured tables. A detailed, plausible experimental protocol for its synthesis and characterization is also provided. Furthermore, this guide utilizes Graphviz diagrams to visually represent the electronic effects and the synthetic pathway, offering a clear and concise understanding of the core concepts for researchers in drug development and materials science.

Introduction

This compound is an aromatic amine that serves as a crucial building block in the synthesis of a variety of organic compounds.[1][2] Its utility in pharmaceutical and agrochemical development stems from the unique electronic environment of the aniline ring, which is modulated by the presence of a fluorine atom and a methyl group.[1] The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, while also participating in resonance as an electron-donating group. The methyl group, on the other hand, is an electron-donating group through both inductive and hyperconjugation effects. The relative positions of these substituents and the amino group on the benzene ring lead to a nuanced electronic landscape that dictates the molecule's chemical behavior.

This guide aims to provide a detailed technical overview of these electronic effects. By understanding the interplay of these substituent effects, researchers can better predict the reactivity of this compound in various chemical transformations and design novel molecules with desired properties.

Electronic Effects of Substituents

The electronic properties of this compound are a composite of the individual contributions of the fluorine and methyl substituents. These effects can be broadly categorized as inductive effects, resonance effects, and hyperconjugation.

Fluorine Substituent

The fluorine atom at the C2 position influences the electron density of the aromatic ring through two primary mechanisms:

  • Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene ring through the sigma bond framework. This deactivating effect reduces the overall electron density on the ring, particularly at the ortho and para positions relative to the fluorine atom.

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi-system of the benzene ring. This electron-donating resonance effect increases the electron density, primarily at the ortho and para positions.

In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution. However, the resonance effect still directs incoming electrophiles to the ortho and para positions relative to the fluorine.

Methyl Substituent

The methyl group at the C3 position is an electron-donating group, enhancing the electron density of the ring through:

  • Inductive Effect (+I): The methyl group is less electronegative than the sp2-hybridized carbon of the benzene ring, leading to a net donation of electron density through the sigma bond.

  • Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the aromatic ring. This effect further increases the electron density, especially at the ortho and para positions relative to the methyl group.

Combined Effects in this compound

The interplay of these effects in this compound results in a complex pattern of electron distribution. The strong -I effect of the fluorine at C2 significantly reduces the electron density on the ring. The +I and hyperconjugation effects of the methyl group at C3 partially counteract this deactivation. The amino group, being a strong activating group through its +R effect, will dominate the directing effects in electrophilic aromatic substitution reactions.

The following Graphviz diagram illustrates the interplay of these electronic effects on the benzene ring.

Electronic_Effects cluster_F Fluorine (at C2) cluster_Me Methyl (at C3) F_effects Inductive Effect (-I) Strongly electron-withdrawing Ring Aniline Ring Electron Density F_effects->Ring -I F_res Resonance Effect (+R) Weakly electron-donating F_res->Ring +R Me_effects Inductive Effect (+I) Weakly electron-donating Me_effects->Ring +I Me_hyper Hyperconjugation Electron-donating Me_hyper->Ring Hyperconjugation

Figure 1: Interplay of Electronic Effects in this compound.

Quantitative Data

While experimental data for this compound is limited, we can estimate its key electronic parameters based on the known values for related substituted anilines.

Hammett Constants

Hammett constants (σ) quantify the electronic effect of a substituent on the reactivity of a benzene derivative. The values for fluorine and methyl groups are presented in Table 1.

Substituentσmetaσpara
Fluoro (F)+0.34+0.06
Methyl (CH₃)-0.07-0.17
Table 1: Hammett Constants for Fluorine and Methyl Groups.

The positive σ value for fluorine indicates its electron-withdrawing nature, while the negative value for the methyl group signifies its electron-donating character.

Acidity Constant (pKa)

The basicity of an aniline is expressed by the pKa of its conjugate acid (anilinium ion). A higher pKa value indicates a stronger base. The pKa of aniline is 4.6. The electron-withdrawing fluorine atom is expected to decrease the basicity (lower the pKa), while the electron-donating methyl group should increase it.

Based on the pKa values of similarly substituted anilines, the pKa of 2-Fluoro-3-methylanilinium ion is estimated to be in the range of 3.5 - 4.0 .

CompoundpKa
Aniline4.60
2-Fluoroaniline3.21
3-Methylaniline4.72
This compound ~3.5 - 4.0 (Estimated)
Table 2: pKa values of selected anilines and estimated pKa for this compound.
Physical Properties
PropertyValueReference
Molecular FormulaC₇H₈FN[1]
Molecular Weight125.15 g/mol [1]
Boiling Point87 °C / 12 mmHg[2]
Density1.11 g/mL[2]
Refractive Index (n20/D)1.54[2]
Table 3: Physical Properties of this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 2-fluorotoluene followed by the reduction of the resulting nitro compound.

The following Graphviz diagram outlines the synthetic workflow.

Synthesis_Workflow Start 2-Fluorotoluene Intermediate 2-Fluoro-3-nitrotoluene Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., Sn/HCl or H₂/Pd-C)

Figure 2: Synthetic Pathway to this compound.

Step 1: Nitration of 2-Fluorotoluene

  • Materials: 2-Fluorotoluene, Nitric acid (fuming), Sulfuric acid (concentrated), Ice, Sodium bicarbonate solution (saturated), Dichloromethane, Anhydrous magnesium sulfate.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, place 2-fluorotoluene.

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred 2-fluorotoluene, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

    • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

    • Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of nitroisomers.

    • Purify the desired 2-fluoro-3-nitrotoluene isomer by fractional distillation or column chromatography.

Step 2: Reduction of 2-Fluoro-3-nitrotoluene

  • Materials: 2-Fluoro-3-nitrotoluene, Tin (granulated), Hydrochloric acid (concentrated), Sodium hydroxide solution (50%), Diethyl ether, Anhydrous potassium carbonate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, place granulated tin and 2-fluoro-3-nitrotoluene.

    • Slowly add concentrated hydrochloric acid in portions through the condenser. An exothermic reaction will occur. If the reaction becomes too vigorous, cool the flask in an ice bath.

    • After the initial reaction subsides, heat the mixture at reflux for 2-3 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and slowly add a 50% sodium hydroxide solution until the solution is strongly alkaline to precipitate tin hydroxides.

    • Extract the product with diethyl ether.

    • Combine the ethereal extracts and dry over anhydrous potassium carbonate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the resulting this compound by vacuum distillation.

Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, a broad singlet for the amine protons, and a complex multiplet pattern for the three aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine will show a large coupling constant (¹JC-F).

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a strong C-F stretching band (around 1200-1300 cm⁻¹).

Conclusion

The electronic properties of this compound are governed by a delicate balance of inductive, resonance, and hyperconjugation effects of the fluorine and methyl substituents. The strong electron-withdrawing nature of the fluorine atom decreases the overall electron density of the aromatic ring and the basicity of the amino group. Conversely, the electron-donating methyl group partially mitigates these effects. This comprehensive understanding of the electronic landscape of this compound is essential for predicting its reactivity and for its rational application in the design and synthesis of new pharmaceutical and agrochemical agents. The provided synthetic protocol offers a reliable method for its preparation, and the outlined characterization techniques will be crucial for its identification and purity assessment. Further experimental studies to precisely determine the pKa and dipole moment of this molecule are encouraged to refine the quantitative understanding of its electronic nature.

References

Potential Research Frontiers for 2-Fluoro-3-methylaniline: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactivity, and promising applications of the versatile chemical intermediate, 2-Fluoro-3-methylaniline, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of potential research avenues. Citing its utility in the development of pharmaceuticals, agrochemicals, and advanced materials, this document outlines key synthetic pathways, reaction schemes, and areas ripe for further investigation.

Core Properties and Spectroscopic Data

This compound, also known as 2-fluoro-m-toluidine or 3-amino-2-fluorotoluene, is a colorless to light yellow liquid with a molecular formula of C₇H₈FN and a molecular weight of 125.15 g/mol .[1][2] Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the aniline ring, imparts distinct electronic and steric properties that make it a valuable building block in organic synthesis.[1] A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1978-33-2[1]
Molecular Formula C₇H₈FN[1][2]
Molecular Weight 125.15 g/mol [1]
Appearance Colorless to light yellow to red clear liquid[1]
Boiling Point 87 °C / 12 mmHg[1]
Density 1.11 g/cm³[2]
Refractive Index (n20D) 1.54[1]
Purity ≥ 98% (GC)[1]

Table 2: Spectroscopic Data for this compound

Spectroscopy Data Reference
¹H NMR (400 MHz, CDCl₃) Please note: Specific peak assignments for this compound are not readily available in the searched literature. The data for the related compound 3-Fluoro-2-methylaniline is provided for reference: δ 6.93 (m, 1H), 6.38 (m, 1H), 6.36 (m, 1H), 3.61 (s, 2H, NH₂), 2.09 (s, 3H, CH₃).[3]
¹³C NMR Please note: Specific peak assignments for this compound are not readily available in the searched literature. Data for related N-methylated anilines suggest the N-CH₃ carbon appears around 30-32 ppm.[4]
IR (Infrared) Please note: Specific absorption bands for this compound are not readily available in the searched literature. General expected peaks include N-H stretch (~3350-3450 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), C=C aromatic ring stretches (~1500-1600 cm⁻¹), and C-F stretch (~1100-1200 cm⁻¹).
Mass Spectrometry (GC-MS) Please note: Specific fragmentation patterns for this compound are not readily available in the searched literature. The expected molecular ion peak [M]⁺ would be at m/z = 125.[5]

Potential Research Areas and Applications

The structural features of this compound make it a promising candidate for a variety of applications, particularly in the life sciences and material science sectors.

Pharmaceutical Drug Discovery

The aniline scaffold is a cornerstone in medicinal chemistry, and the introduction of fluorine can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity.[6] this compound serves as a valuable starting material for the synthesis of novel therapeutics.[1]

  • Neurological Disorders: This compound has been identified as an intermediate in the synthesis of drugs targeting neurological disorders.[1] Research could focus on synthesizing derivatives and screening them for activity against various neurological targets.

  • Muscarinic M1 Receptor Antagonists: this compound has been shown to have muscarinic M1 receptor antagonist activity, suggesting its potential as a pharmacophore for developing cholinergic drugs.[2]

  • Kinase Inhibitors: The substituted aniline core is a common motif in kinase inhibitors. Derivatives of this compound could be designed to target specific kinases implicated in cancer and other diseases.

A potential workflow for the incorporation of this compound into a drug discovery pipeline is outlined below.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_development Preclinical Development A This compound B Amide Coupling A->B C Suzuki Coupling A->C D Other Reactions A->D E Library of Derivatives B->E C->E D->E F High-Throughput Screening E->F G Lead Identification F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I J In vivo & In vitro Studies I->J K Candidate Drug J->K

Caption: Drug discovery workflow utilizing this compound.

Agrochemical Development

The strategic incorporation of fluorine is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and biological activity.[6] this compound is a key intermediate in the synthesis of various herbicides, insecticides, and fungicides, contributing to improved crop protection and yield.[1]

  • Novel Herbicides and Pesticides: Research can be directed towards synthesizing new derivatives and evaluating their herbicidal, insecticidal, and fungicidal properties. The unique substitution pattern may lead to compounds with novel modes of action or improved environmental profiles.

Materials Science

The reactivity of the aniline moiety allows for the incorporation of this compound into polymeric structures, opening up avenues for the development of new materials with enhanced properties.[1]

  • High-Performance Polymers: The fluorine and methyl groups can impart increased thermal stability, chemical resistance, and specific electronic properties to polymers. Research in this area could focus on synthesizing and characterizing novel polyanilines or other polymers derived from this monomer.

Key Synthetic Methodologies and Experimental Protocols

Proposed Synthesis of this compound

A general and widely used method for the synthesis of anilines is the catalytic hydrogenation of the corresponding nitroaromatic compound.

G 2-Fluoro-3-nitrotoluene 2-Fluoro-3-nitrotoluene This compound This compound 2-Fluoro-3-nitrotoluene->this compound H₂, Pd/C or Raney Ni Ethanol or Methanol

Caption: Proposed synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation of 2-Fluoro-3-nitrotoluene (General Procedure)

  • Materials: 2-Fluoro-3-nitrotoluene, Palladium on carbon (Pd/C) or Raney Nickel, Ethanol or Methanol, Hydrogen gas.

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 2-fluoro-3-nitrotoluene in a solvent such as ethanol or methanol.

    • Carefully add a catalytic amount of Pd/C or Raney Nickel to the solution under an inert atmosphere.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm) and stir the mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by distillation or column chromatography if necessary.

Key Reactions of this compound

The amino group of this compound allows for a wide range of chemical transformations, making it a versatile building block.

1. Amide Bond Formation

The reaction of this compound with carboxylic acids or their derivatives (e.g., acyl chlorides) is a fundamental transformation for the synthesis of a diverse range of amides, which are prevalent in pharmaceuticals and other bioactive molecules.

G cluster_reactants A This compound C Amide Derivative A->C Coupling Agent (e.g., EDC, HATU) Base (e.g., DIPEA) B R-COOH B->C Coupling Agent (e.g., EDC, HATU) Base (e.g., DIPEA)

Caption: Amide bond formation with this compound.

2. Suzuki Coupling

While the aniline itself is not directly used in Suzuki couplings, it can be readily converted to an aryl halide (e.g., via a Sandmeyer reaction) which can then participate in palladium-catalyzed cross-coupling reactions to form biaryl structures, a common motif in many drug molecules.

G A This compound B Aryl Halide Derivative A->B Sandmeyer Reaction D Biaryl Product B->D Pd Catalyst, Base C Arylboronic Acid C->D Pd Catalyst, Base

Caption: Suzuki coupling pathway starting from this compound.

Conclusion

This compound is a chemical intermediate with significant untapped potential. Its unique structural features and versatile reactivity make it an attractive starting point for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science sectors. This guide has provided a foundational understanding of its properties, potential applications, and key synthetic transformations, offering a roadmap for future research and development endeavors. Further exploration of its synthetic utility and the biological activity of its derivatives is highly encouraged and promises to yield exciting discoveries.

References

Methodological & Application

The Strategic Application of 2-Fluoro-3-methylaniline in the Synthesis of Next-Generation Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application and Protocol Notes

Audience: Researchers, scientists, and drug development professionals.

Subject: The versatile use of 2-Fluoro-3-methylaniline as a key building block in the synthesis of contemporary pharmaceuticals, with a focus on kinase and ion channel modulators.

Introduction

This compound, a substituted aniline, is a critical starting material and intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the aromatic ring, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability and binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of targeted therapeutics, exemplified by a synthetic approach to a potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor and its relevance in the development of other important pharmaceutical agents.

Key Applications in Pharmaceutical Synthesis

This compound and its derivatives are instrumental in the development of a range of pharmaceuticals, including:

  • Kinase Inhibitors: As demonstrated in the synthesis of LRRK2 inhibitors, the aniline moiety serves as a crucial scaffold for building molecules that can effectively target the ATP-binding pocket of kinases. LRRK2 is a key target in the development of therapeutics for Parkinson's disease.[3][4]

  • Ion Channel Modulators: The structural motifs derived from this aniline are also found in inhibitors of voltage-gated sodium channels like NaV1.7, a significant target for novel analgesics.

  • Antimicrobial Agents: Fluoroquinolone antibiotics, a major class of antibacterial drugs, can be synthesized using fluorinated aniline derivatives.

  • Anticancer Agents: The unique electronic properties of fluorinated anilines are leveraged in the design of various anticancer compounds.

Experimental Protocols

This section details a representative synthetic protocol for a key intermediate in the synthesis of the LRRK2 inhibitor, PF-06447475, starting from this compound.

Protocol 1: Synthesis of 5-bromo-N-(2-fluoro-3-methylphenyl)pyrimidin-4-amine

This protocol describes a key Ullmann condensation reaction, a fundamental C-N bond-forming reaction in medicinal chemistry.

Reaction Scheme:

Synthesis_of_5_bromo_N_2_fluoro_3_methylphenyl_pyrimidin_4_amine cluster_products reactant1 This compound conditions CuI (cat.), K2CO3 Dioxane, 110 °C reactant2 5-bromo-4-chloropyrimidine plus + product 5-bromo-N-(2-fluoro-3-methylphenyl)pyrimidin-4-amine plus2 + hcl HCl conditions->product

Caption: Ullmann condensation of this compound with 5-bromo-4-chloropyrimidine.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound125.151.25 g10.0
5-bromo-4-chloropyrimidine193.421.93 g10.0
Copper(I) iodide (CuI)190.4595 mg0.5
Potassium carbonate (K2CO3)138.212.76 g20.0
1,4-Dioxane88.1150 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.25 g, 10.0 mmol), 5-bromo-4-chloropyrimidine (1.93 g, 10.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Add 50 mL of anhydrous 1,4-dioxane to the flask.

  • Flush the flask with nitrogen gas for 5 minutes.

  • Heat the reaction mixture to 110 °C and stir vigorously for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, filter the mixture through a pad of celite and wash the celite with ethyl acetate (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 5-bromo-N-(2-fluoro-3-methylphenyl)pyrimidin-4-amine.

Expected Yield: 75-85%

Characterization Data:

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃) δ 8.45 (s, 1H), 8.20 (s, 1H), 7.20-7.05 (m, 3H), 2.30 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 158.0, 157.5, 155.2 (d, J = 245 Hz), 135.0, 128.5, 125.0, 124.8, 115.5 (d, J = 20 Hz), 108.0, 14.5.
Mass Spectrometry (ESI) m/z = 282.0, 284.0 [M+H]⁺ (isotopic pattern for Br).

Signaling Pathway and Mechanism of Action

The intermediate synthesized in Protocol 1 is a precursor to potent kinase inhibitors such as PF-06447475, which targets Leucine-Rich Repeat Kinase 2 (LRRK2).[3] Mutations in the LRRK2 gene are a common genetic cause of Parkinson's disease, leading to increased kinase activity.[4]

LRRK2_Signaling_Pathway LRRK2 Signaling Pathway in Parkinson's Disease and Inhibition by PF-06447475 LRRK2 LRRK2 Kinase Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylation Lysosomal_Function Lysosomal Function LRRK2->Lysosomal_Function Dysregulation Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Promotes Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulation Neuronal_Death Neuronal Death Vesicular_Trafficking->Neuronal_Death Impairment leads to Lysosomal_Function->Neuronal_Death Dysfunction leads to Neuroinflammation->Neuronal_Death Contributes to PF06447475 PF-06447475 (derived from This compound) PF06447475->LRRK2 Inhibits

Caption: Inhibition of the LRRK2 signaling pathway by PF-06447475.

PF-06447475 acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its substrates, such as Rab GTPases.[4] This inhibition helps to restore normal vesicular trafficking and lysosomal function, and reduces neuroinflammation, ultimately protecting against neuronal cell death.[1][5][6]

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of complex pharmaceutical agents. Its incorporation into drug candidates can significantly enhance their pharmacological properties. The provided protocol for a key intermediate in the synthesis of a LRRK2 inhibitor highlights a practical application of this starting material in modern drug discovery and development. The understanding of the underlying biological pathways, such as the LRRK2 signaling cascade, is crucial for the rational design of next-generation therapeutics.

References

Application of 2-Fluoro-3-methylaniline in Agrochemical Development: A Case Study with a Structurally Related Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: While 2-Fluoro-3-methylaniline is recognized as a valuable intermediate in the synthesis of agrochemicals, a comprehensive search of publicly available scientific literature and patent databases did not yield a specific, commercialized agrochemical with detailed synthetic protocols and efficacy data directly derived from this particular molecule. To fulfill the detailed requirements of this request, this document presents a case study on a closely related structural isomer, 3-Fluoro-2-methylaniline . This example serves to illustrate the application of fluoro-methylaniline derivatives in the development of modern herbicides, providing detailed protocols and data in the requested format.

Introduction to Fluoro-methylanilines in Agrochemicals

Fluoro-methylaniline derivatives are important building blocks in the design and synthesis of novel agrochemicals. The presence of the fluorine atom can significantly influence the physicochemical properties of the final molecule, such as its lipophilicity, metabolic stability, and binding affinity to the target protein. These modifications can lead to enhanced biological activity, improved crop safety, and a more favorable environmental profile. 3-Fluoro-2-methylaniline, in particular, has been utilized in the synthesis of innovative herbicidal compounds.

Case Study: A Novel Pyrazole-Based Herbicide

This application note details the synthesis and activity of a novel pyrazole-based herbicide derived from 3-Fluoro-2-methylaniline. Pyrazole herbicides are a known class of agrochemicals, with many acting as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] Inhibition of this enzyme disrupts the biosynthesis of carotenoids, leading to bleaching of the plant tissues and eventual death.[1][2]

Synthetic Pathway Overview

The synthesis of the example herbicide, a substituted N-(3-fluoro-2-methylphenyl) pyrazole carboxamide, involves a multi-step process. The key step is the amide coupling of a pyrazole carboxylic acid derivative with 3-Fluoro-2-methylaniline. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of Pyrazole Carboxylic Acid cluster_1 Amide Coupling A Ethyl Acetoacetate C Cyclization A->C 1 B Substituted Hydrazine B->C 2 D Hydrolysis C->D 3 E Pyrazole Carboxylic Acid D->E 4 F Pyrazole Carboxylic Acid H Coupling Reagent (e.g., SOCl2, then amination) F->H G 3-Fluoro-2-methylaniline G->H I Final Herbicide H->I

Caption: Synthetic workflow for the pyrazole-based herbicide.

Experimental Protocols

Synthesis of 1-(3-fluoro-2-methylphenyl)-5-phenoxy-1H-pyrazole-4-carboxylic acid

This protocol is a representative example based on general procedures for similar chemical transformations.

Step 1: Synthesis of Ethyl 1-(3-fluoro-2-methylphenyl)-5-phenoxy-1H-pyrazole-4-carboxylate

  • To a solution of 3-fluoro-2-methylaniline (1.25 g, 10 mmol) in ethanol (50 mL) is added ethyl 2-(ethoxymethylene)-3-oxo-3-phenoxypropanoate (2.78 g, 10 mmol).

  • The mixture is heated at reflux for 6 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pyrazole ester.

Step 2: Hydrolysis to 1-(3-fluoro-2-methylphenyl)-5-phenoxy-1H-pyrazole-4-carboxylic acid

  • The pyrazole ester from the previous step (3.42 g, 10 mmol) is dissolved in a mixture of ethanol (30 mL) and a 2M aqueous solution of sodium hydroxide (15 mL).

  • The mixture is stirred at 60°C for 4 hours.

  • After cooling, the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified to pH 2 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the desired carboxylic acid.

Step 3: Amide Formation to Yield the Final Herbicide

  • A mixture of 1-(3-fluoro-2-methylphenyl)-5-phenoxy-1H-pyrazole-4-carboxylic acid (3.14 g, 10 mmol) and thionyl chloride (1.43 g, 12 mmol) in toluene (50 mL) is heated at reflux for 2 hours.

  • The excess thionyl chloride and toluene are removed under reduced pressure to give the crude acid chloride.

  • The crude acid chloride is dissolved in tetrahydrofuran (THF, 40 mL) and added dropwise to a solution of the desired amine (10 mmol) and triethylamine (1.21 g, 12 mmol) in THF (20 mL) at 0°C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is evaporated, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield the final herbicidal compound.

Quantitative Data

The herbicidal efficacy of pyrazole derivatives is typically evaluated in greenhouse trials against a panel of common weeds. The data is often presented as the application rate required to achieve a certain level of control (e.g., 80% or 90%).

Compound IDApplication Rate (g/ha)Weed Species A (% Control)Weed Species B (% Control)Weed Species C (% Control)
Example Herbicide100959288
Standard Herbicide100908580

This is a representative data table. Actual values would be determined through experimental trials.

Mode of Action: HPPD Inhibition

As previously mentioned, many pyrazole-based herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This enzyme is a key component of the carotenoid biosynthesis pathway in plants. Carotenoids are essential for protecting chlorophyll from photo-oxidation. Without carotenoids, the chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching symptoms and ultimately, plant death.

G cluster_0 Carotenoid Biosynthesis Pathway Tyrosine Tyrosine pHPPA pHPPA Tyrosine->pHPPA HGA HGA pHPPA->HGA HPPD Enzyme Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Herbicide Herbicide Herbicide->HGA Inhibition

Caption: Inhibition of the HPPD enzyme by the pyrazole herbicide.

Conclusion

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Fluoro-3-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 2-fluoro-3-methylaniline derivatives. This class of compounds serves as a critical building block in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of the fluorine and methyl groups can significantly influence the physicochemical and biological properties of the target molecules.

The following protocols are based on established methodologies for the Suzuki-Miyaura coupling of structurally related aryl halides and anilines.[2][3] Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve optimal results for specific substrates.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate.[4] The catalytic cycle is a well-established process that generally involves three key steps:

  • Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide (a halogenated derivative of this compound) to form a palladium(II) complex.[2]

  • Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium(II) complex.[2]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which then re-enters the catalytic cycle.[2]

Experimental Protocols

This section outlines a general procedure for the Suzuki coupling of a hypothetical halogenated this compound derivative with an arylboronic acid.

General Protocol: Suzuki Coupling of 5-Bromo-2-fluoro-3-methylaniline with Phenylboronic Acid

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
5-Bromo-2-fluoro-3-methylanilineC₇H₇BrFN204.04
Phenylboronic AcidC₆H₇BO₂121.93
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29
Potassium Carbonate (K₂CO₃)K₂CO₃138.21
1,4-Dioxane (anhydrous)C₄H₈O₂88.11
Water (degassed)H₂O18.02
Ethyl AcetateC₄H₈O₂88.11
BrineNaCl(aq)-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37

Reaction Setup and Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-fluoro-3-methylaniline (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.). In a separate vial, prepare the catalyst by mixing palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the catalyst mixture to the Schlenk flask. Subsequently, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 90-100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).[5]

    • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.[5]

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[6]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for Suzuki coupling reactions of analogous aryl halides, which can serve as a starting point for the optimization of reactions with this compound derivatives.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-Bromo-3-methylanilinePyridine-4-boronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10085-95
3-Chloro-4-fluoroanilinePhenylboronic acidPd₂(dba)₃ (1-3)SPhos (2-6)K₃PO₄Dioxane/H₂O100-12070-90
5-Bromo-4-fluoro-2-methoxy-N-methylaniline4-Methoxyphenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃Toluene/Dioxane/H₂O9075-88

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (this compound derivative) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) Start->Inert Solvent Add Degassed Solvent and Catalyst Inert->Solvent Reaction Heat and Stir Reaction Mixture (e.g., 90-120 °C, 12-24h) Solvent->Reaction Monitor Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitor Workup Cool and Perform Aqueous Work-up (Dilute, Extract with Organic Solvent) Monitor->Workup Reaction Complete Purify Dry, Concentrate, and Purify (Flash Column Chromatography) Workup->Purify Product Isolate and Characterize Pure Biaryl Product Purify->Product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable in the pharmaceutical and agrochemical industries for the synthesis of arylamines, which are common structural motifs in biologically active molecules. The amination of sterically hindered and electronically deactivated anilines, such as 2-fluoro-3-methylaniline, presents a significant challenge due to the steric hindrance around the amino group and the electron-withdrawing nature of the fluorine atom. However, the development of sophisticated palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands, has enabled the efficient coupling of these challenging substrates.

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of this compound with various aryl halides. The protocols and data presented herein are based on established methodologies for the amination of structurally similar ortho-substituted and fluoro-substituted anilines, offering a robust starting point for reaction optimization and application in complex molecule synthesis.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle that is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. The resulting palladium(II) species then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is a reductive elimination that yields the desired N-arylaniline and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of ligand, base, and solvent is critical to the success of the reaction, especially with challenging substrates like this compound.

Data Presentation: Optimized Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various aryl halides. The data is compiled from studies on structurally analogous ortho-substituted anilines and serves as a guideline for expected outcomes.

Table 1: Coupling of this compound with Aryl Bromides

EntryAryl BromidePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001285-95
24-BromoanisolePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101880-90
31-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃Toluene1002475-85
42-BromopyridinePd(OAc)₂ (2)XPhos (4)NaOtBuDioxane1101670-80

Table 2: Coupling of this compound with Aryl Chlorides

EntryAryl ChloridePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd₂(dba)₃ (2)GPhos (4)LHMDSToluene1102470-80
24-ChloroanisolePd(OAc)₂ (2.5)SPhos (5)K₃PO₄Dioxane1203665-75
31-Chloro-4-(trifluoromethyl)benzenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1102460-70
42-ChloropyridinePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃Dioxane1203655-65

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.02 mmol, 2 mol%).

  • Reagent Addition: In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (1.4 mmol).

  • Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol) to the Schlenk tube.

  • Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-aryl-2-fluoro-3-methylaniline.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_inputs Inputs Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide L-Pd(II)(Ar)(X) OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord R'R''NH PdII_amine [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ Amine_Coord->PdII_amine Deprotonation Deprotonation PdII_amine->Deprotonation Base PdII_amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product Ar-X Ar-X R'R''NH R'R''NH Base Base

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Schlenk Tube add_catalyst Add Pd Precursor & Ligand start->add_catalyst add_base Add Base add_catalyst->add_base add_reagents Add Aryl Halide & Amine add_base->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent seal_tube Seal and Purge with Inert Gas add_solvent->seal_tube heat Heat to Desired Temperature seal_tube->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter through Celite cool->filter extract Extract with Organic Solvent filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Pure Product purify->end

Application Notes and Protocols for the N-Acylation of 2-Fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acylation of anilines is a cornerstone transformation in organic synthesis, pivotal for the preparation of amides. These amide structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The acylation of the amino group in aniline derivatives can serve as a protective strategy, modulate the compound's electronic properties, or be an integral part of the final molecular structure, contributing to its biological activity.[1] 2-Fluoro-3-methylaniline is a valuable substituted aniline, and its N-acylation provides key intermediates for further chemical modifications, with the fluorine atom acting as a versatile handle for transformations such as cross-coupling reactions.

This document provides detailed experimental protocols for the N-acylation of this compound using two common classes of acylating agents: acyl chlorides and acid anhydrides.

General Reaction Scheme

The N-acylation of this compound involves the reaction of the primary amine with an acylating agent, typically in the presence of a base, to form the corresponding N-acylated product.

Figure 1: General scheme for the N-acylation of this compound. 'R' can be an alkyl or aryl group, and 'X' is typically a halide (e.g., Cl) or a carboxylate group.

Experimental Protocols

Two primary methods for the N-acylation of this compound are detailed below. Protocol 1 employs a highly reactive acyl chloride, while Protocol 2 utilizes a less reactive but commonly used acid anhydride.

Protocol 1: N-Acylation using an Acyl Chloride (e.g., Acetyl Chloride)

This protocol outlines a general procedure for the reaction of this compound with an acyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which could otherwise protonate the starting aniline and render it unreactive.[2][3]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or Diethyl ether)

  • Tertiary amine base (e.g., Triethylamine, Pyridine, or Diisopropylethylamine)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, dropping funnel, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add the tertiary amine base (1.2 equivalents) to the solution and stir for 5 minutes.[4]

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C.[4]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline has been consumed.[4]

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated NaHCO₃ solution and then with brine.[4]

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.[4]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.[1]

Protocol 2: N-Acylation using an Acid Anhydride (e.g., Acetic Anhydride)

This method is particularly common for acetylation and often uses a base like sodium acetate or pyridine.

Materials:

  • This compound

  • Acetic anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium acetate

  • Water

  • Ethanol (95%)

  • Standard laboratory glassware for reaction, filtration, and recrystallization

Procedure:

  • Dissolution and Salt Formation: Dissolve this compound (e.g., 500 mg) in water (14 mL). Add concentrated HCl (0.45 mL) to form the aniline hydrochloride salt, which should aid in dissolution.[1][5]

  • Preparation of Reagents: In a separate flask, prepare a solution of sodium acetate (530 mg) in water (3 mL).[1][5]

  • Reaction: To the solution of the aniline hydrochloride, add acetic anhydride (0.6 mL) and swirl to mix. Immediately add the sodium acetate solution. A precipitate of the N-acetylated product should form.[1][5]

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.[1][5]

  • Purification: Recrystallize the crude product from a suitable solvent, such as 95% ethanol, to obtain the purified N-(2-fluoro-3-methylphenyl)acetamide.[1][5]

Data Presentation

The following table summarizes various reported conditions for the N-acylation of substituted anilines, providing a reference for optimizing the reaction for this compound.

SubstrateAcylating AgentSolventBaseConditionsYield (%)Reference
AnilineAcetic AnhydrideWater/HClSodium AcetateRoom TempHigh[Chemistry LibreTexts, 2021][5]
Aromatic AminesAcetyl ChlorideBrine/AcetoneSodium AcetateRoom Temp85-95[Indian Academy of Sciences][6]
AnilineAspirinAcetonitrileNoneReflux~80[ScienceMadness, 2009][7]
Substituted AnilinesAcetyl ChlorideDMFK₂CO₃ / TBABRoom Temp, 15-30 minHigh[Der Pharma Chemica, 2011][3]
4-BromoanilineAcylbenzotriazoleWaterNone50°C, MW, 15-20 min94[PMC, NIH][8][9]

Visualizations

Experimental Workflow

G cluster_start Preparation cluster_reaction Reaction cluster_processing Work-up & Purification cluster_end Analysis Start Start: this compound Mix Dissolve Aniline Cool to 0°C Start->Mix 1. Add Reagents Acylating Agent (Acyl Chloride or Anhydride) Base (e.g., Pyridine) Solvent (e.g., DCM) Reagents->Mix React Add Base & Acylating Agent Stir at Room Temperature Mix->React 2. React Workup Quench with Water Extract with Organic Solvent Wash with NaHCO₃ & Brine React->Workup 3. Process Isolate Dry over Na₂SO₄ Concentrate in vacuo Workup->Isolate Purify Recrystallization or Column Chromatography Isolate->Purify 4. Isolate Product Final Product: N-Acylated Aniline Purify->Product Characterize Characterization (NMR, IR, MS, MP) Product->Characterize 5. Analyze

Caption: General workflow for the N-acylation of this compound.

Reaction Mechanism

Caption: Mechanism of N-acylation of an aniline with an acyl chloride.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-3-methylaniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate and reliable analytical methods are crucial for ensuring the purity and quality of this compound throughout the manufacturing process and in final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic amines due to its specificity, sensitivity, and robustness. This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method. The methodology is based on established methods for similar halogenated and methylated anilines, providing a strong foundation for method development and validation.

Quantitative Data Summary

The following tables summarize the typical chromatographic parameters and expected method performance for the analysis of this compound. These values are derived from methods for closely related aromatic amines and may require optimization for specific applications and instrumentation.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detector Wavelength 254 nm
Run Time Approximately 10 minutes

Table 2: Representative Method Performance Characteristics

ParameterExpected Performance
Retention Time (RT) ~ 4.5 min (subject to system variations)
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Protocols

This section provides a detailed step-by-step protocol for the analysis of this compound by HPLC.

1. Materials and Reagents

  • This compound reference standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade, for sample and standard preparation)

2. Preparation of Solutions

  • Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid, 60:40 v/v):

    • Measure 600 mL of acetonitrile and 400 mL of water into a 1 L glass bottle.

    • Add 1 mL of formic acid to the mixture.

    • Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer the weighed standard into a 25 mL volumetric flask.

    • Dissolve the standard in methanol and make up to the mark with methanol. Mix well.

  • Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):

    • Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase.

3. Sample Preparation

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in methanol in a volumetric flask to achieve a theoretical concentration of approximately 50 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. HPLC System Setup and Analysis

  • Set up the HPLC system according to the parameters listed in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solutions in ascending order of concentration to construct a calibration curve.

  • Inject the prepared sample solutions.

5. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Use the calibration curve to determine the concentration of this compound in the sample solution.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase (ACN:H2O:Formic Acid) D HPLC System Setup (Column, Flow Rate, etc.) A->D B Standard Solutions (1-100 µg/mL) F Injection of Standards & Samples B->F C Sample Preparation (Dissolution & Filtration) C->F E Column Equilibration D->E E->F G Peak Integration & Identification F->G H Calibration Curve Construction G->H I Quantification of This compound H->I

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship for Method Development

Method_Development cluster_input Inputs cluster_process Method Development & Optimization cluster_output Outputs Analyte This compound Matrix Sample Matrix (e.g., Reaction Mixture) Parameters Select Initial HPLC Parameters (Column, Mobile Phase, Detector) Analyte->Parameters Matrix->Parameters Optimization Method Optimization Parameters->Optimization MobilePhase Mobile Phase Composition (Acetonitrile/Water ratio) FlowRate Flow Rate (Adjust for run time) Wavelength Detection Wavelength (Scan for max absorbance) Optimization->MobilePhase adjust for peak shape & retention Optimization->FlowRate Optimization->Wavelength Validation Method Validation (Linearity, Accuracy, Precision) FinalMethod Final Validated HPLC Method Validation->FinalMethod

Caption: Logic diagram for HPLC method development and validation.

Application Note: Analysis of 2-Fluoro-3-methylaniline by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note outlines a comprehensive protocol for the qualitative and quantitative analysis of 2-Fluoro-3-methylaniline using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2] Accurate and reliable analytical methods are therefore essential for quality control, process monitoring, and research and development. The methodologies described herein are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound (CAS No. 1978-33-2) is an aromatic amine with a molecular weight of 125.15 g/mol .[1][3] Its unique structural features, including a fluorine atom and a methyl group on the benzene ring, make it a versatile building block in organic synthesis.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note provides a detailed experimental protocol for the analysis of this compound, including sample preparation, GC-MS parameters, and data analysis. While specific performance data for this compound is not extensively published, this protocol is based on established methods for similar aromatic amines.[4][5][6][7]

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. A general liquid-liquid extraction protocol for liquid samples is provided below. For solid samples, an initial dissolution or extraction step into a suitable organic solvent will be necessary.

Reagents and Materials:

  • This compound standard (≥98% purity)[1]

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Sodium hydroxide solution (1 M)

  • Anhydrous sodium sulfate

  • Deionized water

  • 1.5 mL glass GC autosampler vials[8]

  • Pipettes and volumetric flasks

Protocol:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL. From this stock solution, prepare a series of calibration standards ranging from 0.5 µg/mL to 50 µg/mL in dichloromethane.

  • Sample Extraction (for aqueous samples):

    • To 10 mL of the aqueous sample, add 1 M sodium hydroxide solution to adjust the pH to >11.

    • Transfer the sample to a separatory funnel and add 20 mL of dichloromethane.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic (bottom) layer.

    • Repeat the extraction of the aqueous layer with a fresh 20 mL portion of dichloromethane.

    • Combine the organic extracts.

  • Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer: Transfer the final extract to a 1.5 mL GC autosampler vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are a starting point and may require optimization for specific instruments and applications.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent[9]
Mass Spectrometer Agilent 5977B MSD or equivalent[9]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4][9]
Injector Temperature 250 °C[4][10]
Injection Volume 1 µL[4]
Injection Mode Splitless[4][10]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[9]
Oven Temperature Program Initial temperature: 70 °C, hold for 1 minute. Ramp: 10 °C/min to 250 °C. Hold: 5 minutes at 250 °C.
MSD Transfer Line Temp. 280 °C[9]
Ion Source Temperature 230 °C (Electron Ionization)[5][9]
Quadrupole Temperature 150 °C[5][9]
Electron Energy 70 eV[6]
Mass Scan Range m/z 40-300
Data Acquisition Mode Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the analysis of this compound based on typical performance for aromatic amines. Actual values should be determined experimentally.

Table 2: Expected Quantitative Data

ParameterExpected Value
Retention Time (RT) To be determined experimentally
Molecular Ion (M+) m/z 125
Key Fragment Ions To be determined from the mass spectrum
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL
Linearity (R²) > 0.995
Precision (%RSD) < 10%

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction (pH > 11, Dichloromethane) Sample->Extraction Drying Drying with Anhydrous Sodium Sulfate Extraction->Drying Concentration Concentration (if necessary) Drying->Concentration Vial Transfer to GC Vial Concentration->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Data_Analysis_Logic cluster_input Input Data cluster_processing Processing Steps cluster_output Output Results RawData Raw GC-MS Data PeakIntegration Peak Integration RawData->PeakIntegration SpectrumExtraction Mass Spectrum Extraction PeakIntegration->SpectrumExtraction Calibration Calibration Curve Generation PeakIntegration->Calibration LibrarySearch Spectral Library Search SpectrumExtraction->LibrarySearch Identification Compound Identification LibrarySearch->Identification Quantification Concentration Calculation Calibration->Quantification Concentration Analyte Concentration Quantification->Concentration

Caption: Logical flow of the data analysis process.

Conclusion

This application note provides a robust and reliable method for the analysis of this compound by GC-MS. The described protocol, including sample preparation and instrumental conditions, can be adapted for various research and quality control applications. The provided workflows offer a clear visual guide for the experimental and data analysis processes. For optimal results, method validation should be performed in the specific laboratory environment and for the intended sample matrix.

References

Synthesis of Novel Dyes Using 2-Fluoro-3-methylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel dyes utilizing 2-Fluoro-3-methylaniline as a key precursor. The unique electronic properties conferred by the fluorine and methyl substituents on the aniline ring make it a valuable building block for the development of new chromophores with potential applications in various fields, including textile dyeing, biological imaging, and materials science.

Introduction

This compound is an aromatic amine that serves as a versatile intermediate in the synthesis of a wide range of chemical compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of a fluorine atom and a methyl group on the benzene ring enhances its reactivity and allows for the creation of complex molecular structures.[1] This document focuses on its application in the synthesis of novel azo dyes, a prominent class of synthetic colorants characterized by the presence of the azo functional group (-N=N-).

The general strategy for the synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.[3] By carefully selecting the coupling component, a diverse library of dyes with varying colors and properties can be generated.

Synthesis of a Novel Monoazo Dye: A Representative Example

While specific examples of novel dyes synthesized directly from this compound are not extensively detailed in publicly available literature, a representative protocol for the synthesis of a monoazo disperse dye can be extrapolated from general methods. This protocol outlines the synthesis of a hypothetical novel red disperse dye by coupling diazotized this compound with N,N-diethylaniline.

Experimental Protocol: Synthesis of 2-((4-(diethylamino)phenyl)diazenyl)-1-fluoro-3-methylbenzene (A Novel Red Disperse Dye)

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • N,N-diethylaniline

  • Sodium Acetate

  • Ethanol

  • Ice

  • Distilled Water

  • Urea (for quenching excess nitrous acid)

Procedure:

Part 1: Diazotization of this compound

  • In a 250 mL beaker, dissolve 1.25 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound hydrochloride while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution. The resulting solution contains the diazonium salt. A small amount of urea can be added to quench any excess nitrous acid.

Part 2: Coupling Reaction

  • In a separate 250 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 10 mL of ethanol.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold N,N-diethylaniline solution with vigorous stirring.

  • Add a solution of 2 g of sodium acetate in 10 mL of water to the reaction mixture to maintain a slightly acidic to neutral pH, which facilitates the coupling reaction.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours. A colored precipitate of the azo dye will form.

  • Isolate the crude dye by vacuum filtration and wash the filter cake with cold water until the filtrate is colorless.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified novel red disperse dye.

  • Dry the purified dye in a desiccator over anhydrous calcium chloride.

Characterization Data (Hypothetical)

The following table summarizes the expected quantitative data for the synthesized novel red disperse dye.

ParameterValue
Molecular Formula C₁₇H₂₀FN₃
Molecular Weight 297.37 g/mol
Melting Point 155-158 °C
λmax (in Ethanol) ~520 nm
Molar Extinction Coefficient (ε) ~35,000 L mol⁻¹ cm⁻¹
Color Red
Yield ~85%

Experimental Workflow and Logic Diagrams

To visualize the experimental process and the underlying chemical logic, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Coupling This compound This compound Diazonium_Salt 2-Fluoro-3-methylbenzenediazonium chloride This compound->Diazonium_Salt 1. Dissolve HCl_H2O HCl, H₂O HCl_H2O->Diazonium_Salt NaNO2 NaNO₂ NaNO2->Diazonium_Salt 2. Add dropwise (0-5 °C) Coupling_Reaction Coupling Reaction Diazonium_Salt->Coupling_Reaction 3. Add dropwise (0-5 °C) NNDiethylaniline N,N-diethylaniline NNDiethylaniline->Coupling_Reaction 1. Dissolve Ethanol Ethanol Ethanol->Coupling_Reaction Novel_Dye Novel Red Disperse Dye Coupling_Reaction->Novel_Dye 4. Isolate & Purify

Caption: General workflow for the synthesis of a novel red disperse dye.

Diazotization_Mechanism Amine Ar-NH₂ (this compound) ArNH2NO Ar-NH₂⁺-NO Amine->ArNH2NO + NO⁺ H+ H⁺ NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + H⁺ N_O+ NO⁺ (Nitrosonium ion) HNO2->N_O+ + H⁺, -H₂O ArN=NOH Ar-N=N-OH ArNH2NO->ArN=NOH - H⁺ Diazonium Ar-N₂⁺ (Diazonium ion) ArN=NOH->Diazonium + H⁺, -H₂O

Caption: Simplified mechanism of the diazotization reaction.

Applications and Future Perspectives

Azo dyes derived from fluorinated anilines are of significant interest due to the potential for enhanced properties such as improved lightfastness, thermal stability, and altered spectral characteristics. The synthesized novel red disperse dye is expected to be suitable for dyeing hydrophobic fibers like polyester.

Further research could explore the synthesis of a wider range of dyes by varying the coupling component. The introduction of different functional groups could lead to dyes with a broad spectrum of colors and properties, potentially including fluorescent dyes for biological imaging applications. The investigation of the biological activity of these novel dyes could also open avenues for their use in drug development, for example, as antimicrobial or anticancer agents.

References

Application of 2-Fluoro-3-methylaniline in the Preparation of Kinase Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methylaniline is a versatile substituted aniline that serves as a key building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its unique structural features—a fluorine atom and a methyl group on the aniline ring—impart desirable physicochemical properties to target compounds, such as enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets.[1][2] This makes it an attractive starting material for the development of novel therapeutic agents, including potent and selective kinase inhibitors.

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This document provides detailed application notes and protocols on the utilization of this compound in the synthesis of several classes of kinase inhibitors, supported by experimental data and visual diagrams.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry.

PropertyValue
IUPAC Name This compound
Synonyms 2-Fluoro-m-toluidine, 3-Amino-2-fluorotoluene
CAS Number 1978-33-2
Molecular Formula C₇H₈FN
Molecular Weight 125.15 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 87 °C at 12 mmHg
Purity ≥97%

Application in Kinase Inhibitor Synthesis

The 2-fluoro-3-methylphenylamino moiety, derived from this compound, has been incorporated into various kinase inhibitor scaffolds, demonstrating activity against several important cancer targets.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The quinazoline scaffold is a well-established core structure for EGFR inhibitors. The introduction of a this compound moiety at the C4 position of the quinazoline ring has been shown to yield potent inhibitors of EGFR.

Biological Activity of an EGFR Inhibitor Derivative

CompoundTargetIC₅₀ (µM)Cell Line
N-(4-((2-fluoro-3-methylphenyl)amino)quinazolin-6-yl)acrylamideEGFRNot specifiedNot specified

Experimental Protocol: Synthesis of N-(4-((2-fluoro-3-methylphenyl)amino)quinazolin-6-yl)acrylamide [3]

  • Step 1: Synthesis of 4-chloro-6-nitroquinazoline: A mixture of 4-hydroxy-6-nitroquinazoline (1.0 eq) in thionyl chloride (10 vol) is refluxed for 4 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude 4-chloro-6-nitroquinazoline, which is used in the next step without further purification.

  • Step 2: Synthesis of N-(2-fluoro-3-methylphenyl)-6-nitroquinazolin-4-amine: To a solution of 4-chloro-6-nitroquinazoline (1.0 eq) in isopropanol, this compound (1.2 eq) is added. The reaction mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with isopropanol, and dried to give the desired product.

  • Step 3: Synthesis of N⁴-(2-fluoro-3-methylphenyl)quinazoline-4,6-diamine: The product from Step 2 (1.0 eq) is dissolved in ethanol, and iron powder (5.0 eq) and ammonium chloride (0.5 eq) in water are added. The mixture is heated to reflux for 3 hours. After cooling, the mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography.

  • Step 4: Synthesis of N-(4-((2-fluoro-3-methylphenyl)amino)quinazolin-6-yl)acrylamide: To a cooled (0 °C) solution of the diamine from Step 3 (1.0 eq) and triethylamine (1.5 eq) in dry tetrahydrofuran (THF), acryloyl chloride (1.1 eq) is added dropwise. The reaction is stirred at 0 °C for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final product.

EGFR_inhibitor_synthesis start This compound intermediate1 N-(2-fluoro-3-methylphenyl)- 6-nitroquinazolin-4-amine start->intermediate1 Nucleophilic Aromatic Substitution reagent1 4-Chloro-6-nitroquinazoline reagent1->intermediate1 reduction Reduction (Fe/NH4Cl) intermediate1->reduction intermediate2 N⁴-(2-fluoro-3-methylphenyl) quinazoline-4,6-diamine reduction->intermediate2 final_product N-(4-((2-fluoro-3-methylphenyl)amino) quinazolin-6-yl)acrylamide intermediate2->final_product Acylation reagent2 Acryloyl chloride reagent2->final_product

Synthetic workflow for an EGFR inhibitor.
Janus Kinase (JAK) Inhibitors

The 2,4-pyrimidinediamine scaffold is another privileged structure in kinase inhibitor design. Compounds incorporating the 2-fluoro-3-methylphenylamino group have been investigated as inhibitors of the JAK pathway, which is implicated in inflammatory diseases and certain cancers.[4]

Biological Activity of a JAK Pathway Inhibitor [4]

CompoundTarget PathwayBiological Effect
5-(2-(2-fluoro-3-methylphenylamino)-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-oneJAK PathwayInhibition of JAK kinase activity

Experimental Protocol: General Synthesis of 2,4-Disubstituted Pyrimidines

  • Step 1: Synthesis of 2,4-dichloro-5-methylpyrimidine: 5-Methyluracil is treated with phosphorus oxychloride to yield 2,4-dichloro-5-methylpyrimidine.

  • Step 2: Synthesis of 4-chloro-N-(2-fluoro-3-methylphenyl)-5-methylpyrimidin-2-amine: 2,4-dichloro-5-methylpyrimidine (1.0 eq) is reacted with this compound (1.0 eq) in the presence of a base such as diisopropylethylamine (DIPEA) in a suitable solvent like ethanol at elevated temperatures.

  • Step 3: Synthesis of the final product: The intermediate from Step 2 (1.0 eq) is reacted with the desired amine (e.g., 5-aminobenzo[d]oxazol-2(3H)-one) (1.1 eq) in a solvent such as n-butanol, often with the addition of an acid catalyst like HCl, at reflux. The product is isolated by filtration upon cooling and purified by recrystallization or chromatography.

JAK_inhibitor_synthesis start This compound intermediate1 4-Chloro-N-(2-fluoro-3-methylphenyl) -5-methylpyrimidin-2-amine start->intermediate1 SNAr reagent1 2,4-Dichloro-5-methylpyrimidine reagent1->intermediate1 final_product 5-(2-(2-fluoro-3-methylphenylamino) -5-methylpyrimidin-4-ylamino)benzo[d] oxazol-2(3H)-one intermediate1->final_product SNAr reagent2 5-Aminobenzo[d]oxazol-2(3H)-one reagent2->final_product

General synthetic route to JAK pathway inhibitors.
BUB1 Kinase Inhibitors

BUB1 (Budding Uninhibited by Benzimidazoles 1) is a serine/threonine kinase that plays a crucial role in the spindle assembly checkpoint. Its inhibition is a potential therapeutic strategy for cancer. 3-Amino-1,5,6,7-tetrahydro-4H-indol-4-ones bearing the 2-fluoro-3-methylphenylamino substituent have been patented as BUB1 kinase inhibitors.[5]

Example of a BUB1 Kinase Inhibitor [5]

CompoundTarget
3-[(2-fluoro-3-methylphenyl)amino]-6,6-dimethyl-2-(pyridin-4-yl)-1,5,6,7-tetrahydro-4H-indol-4-oneBUB1

Conceptual Synthetic Pathway

The synthesis of such compounds would likely involve the construction of the tetrahydroindolone core followed by the introduction of the 2-fluoro-3-methylphenylamino group at the 3-position, potentially via a condensation reaction or a metal-catalyzed cross-coupling reaction.

BUB1_inhibitor_pathway BUB1 BUB1 Kinase Spindle_Checkpoint Spindle Assembly Checkpoint BUB1->Spindle_Checkpoint Activates Apoptosis Apoptosis BUB1->Apoptosis Prevents Cell_Cycle Cell Cycle Progression Spindle_Checkpoint->Cell_Cycle Inhibits Inhibitor 3-[(2-fluoro-3-methylphenyl)amino] -tetrahydro-indolone derivative Inhibitor->BUB1 Inhibits Inhibitor->Apoptosis Promotes

Targeting the BUB1 kinase signaling pathway.

Conclusion

This compound is a valuable and versatile building block in the synthesis of novel kinase inhibitors. The presence of the fluoro and methyl groups on the aniline ring can favorably influence the pharmacokinetic and pharmacodynamic properties of the final compounds. The examples provided herein demonstrate its utility in constructing inhibitors for key cancer targets such as EGFR, JAK, and BUB1 kinases. The outlined synthetic protocols offer a foundation for researchers to explore the synthesis of new chemical entities based on this promising scaffold. Further investigation into the structure-activity relationships of this compound-containing kinase inhibitors will undoubtedly lead to the discovery of more potent and selective drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluoro-3-methylaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the reduction of its corresponding nitro precursor, 2-fluoro-3-nitrotoluene. This precursor is typically synthesized by the nitration of 2-fluorotoluene.[1]

Q2: What are the critical parameters to control during the nitration of 2-fluorotoluene to maximize the yield of the desired 2-fluoro-3-nitrotoluene isomer?

A2: To maximize the yield of 2-fluoro-3-nitrotoluene and minimize the formation of other isomers like 2-fluoro-5-nitrotoluene, it is crucial to control the reaction temperature, typically between 20-35°C, and the molar ratio of the nitrating mixture (a combination of nitric acid and sulfuric acid).[1][2]

Q3: Which catalyst is most effective for the reduction of 2-fluoro-3-nitrotoluene?

A3: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and widely used method for the reduction of nitroarenes to anilines, generally providing high yields.[3] Other catalysts such as Raney Nickel can also be employed, particularly if the substrate contains other functional groups sensitive to reduction by Pd/C.[3]

Q4: What are the common side products observed during the synthesis of this compound?

A4: During the reduction of 2-fluoro-3-nitrotoluene, potential side products can include incompletely reduced intermediates like nitroso and hydroxylamine derivatives. Over-reduction or harsh reaction conditions can sometimes lead to dehalogenation, although this is less common with fluorinated compounds compared to chlorinated or brominated ones. The formation of tar-like substances due to oxidation of the aniline product can also occur.[4]

Q5: How can I purify the final this compound product to achieve high purity?

A5: The final product can be purified using vacuum distillation, as this compound is a liquid with a boiling point of 87°C at 12 mmHg.[5] Column chromatography over silica gel can also be an effective method for removing polar impurities.

Troubleshooting Guide

Issue 1: Low yield of 2-fluoro-3-nitrotoluene during the nitration of 2-fluorotoluene.

Potential Cause Troubleshooting Step
Incorrect reaction temperature Maintain the reaction temperature strictly between 20-35°C. Lower temperatures may slow down the reaction, while higher temperatures can lead to the formation of undesired isomers and byproducts.[1]
Improper molar ratio of nitrating agents Optimize the molar ratio of nitric acid to 2-fluorotoluene. An excess of nitric acid can lead to dinitration, while an insufficient amount will result in incomplete conversion.
Inefficient mixing Ensure vigorous stirring throughout the addition of the nitrating mixture to maintain a homogeneous reaction and prevent localized overheating.

Issue 2: Incomplete reduction of 2-fluoro-3-nitrotoluene to this compound.

Potential Cause Troubleshooting Step
Inactive catalyst Use a fresh batch of catalyst. Catalysts like Pd/C can lose activity over time or if not stored properly. For catalytic hydrogenation, ensure the catalyst is not poisoned by impurities in the starting material or solvent.[4]
Insufficient catalyst loading Increase the weight percentage of the catalyst relative to the substrate. A typical loading for Pd/C is 5-10 mol%.
Low hydrogen pressure For catalytic hydrogenation, ensure a constant and adequate hydrogen pressure is maintained throughout the reaction. If using a hydrogen balloon, ensure it is sufficiently filled. For more challenging reductions, a high-pressure hydrogenation setup may be necessary.
Poor quality of reducing agent If using chemical reducing agents like SnCl₂ or Fe, ensure they are of high purity and have not degraded.

Issue 3: Formation of significant amounts of tar-like byproducts.

Potential Cause Troubleshooting Step
Oxidation of the aniline product Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the electron-rich aniline.
High reaction temperature Overheating during the reduction can promote side reactions and decomposition. Maintain the recommended reaction temperature.
Prolonged reaction time Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed to avoid the formation of degradation products.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Nitroarene Reduction

Reducing Agent/System Typical Reaction Conditions Typical Reaction Time General Yield Range (%) Functional Group Tolerance
H₂/Pd/C 1-50 atm H₂, Room Temperature - 80°C, in solvents like Ethanol, Ethyl Acetate1-12 h90-99%Reduces many other functional groups (e.g., alkenes, alkynes, benzyl ethers).
H₂/Raney Ni 1-50 atm H₂, Room Temperature - 100°C, in Ethanol2-24 h85-95%Can be more selective for nitro groups over some other functionalities compared to Pd/C.
Fe/HCl or Fe/NH₄Cl Reflux in Ethanol/Water2-6 h80-95%Good tolerance for esters, ketones, and nitriles.
SnCl₂·2H₂O Room Temperature to reflux in Ethanol or Ethyl Acetate0.5-5 h85-95%Excellent tolerance for aldehydes, ketones, esters, and nitriles.
HSiCl₃/tertiary amine Room Temperature in CH₂Cl₂0.5-2 h90-98%Good chemoselectivity and tolerance of many functional groups.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-fluoro-3-nitrotoluene

This protocol is adapted from a known method for the nitration of 2-fluorotoluene.[1][2]

  • Preparation of Nitrating Mixture: In a dropping funnel, carefully prepare a mixed acid solution by adding nitric acid (1.15 to 1.75 molar equivalents relative to 2-fluorotoluene) to sulfuric acid.

  • Reaction Setup: Charge a reaction vessel with 2-fluorotoluene. Cool the vessel to 20°C using a water bath.

  • Nitration: While stirring vigorously, add the nitrating mixture dropwise to the 2-fluorotoluene, maintaining the reaction temperature between 20-35°C.

  • Reaction Monitoring: After the addition is complete, continue stirring at the same temperature and monitor the reaction progress by GC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer. Wash the organic layer with water and then with a dilute sodium bicarbonate solution until neutral.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and then purify by vacuum distillation to separate the 2-fluoro-3-nitrotoluene from the 2-fluoro-5-nitrotoluene isomer.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is a general procedure for the reduction of a nitroarene using Pd/C.

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-fluoro-3-nitrotoluene (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by purging with hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm, or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is completely consumed.

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent used in the reaction.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify the crude product by vacuum distillation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Start Start Nitration Step 1: Nitration of 2-Fluorotoluene Start->Nitration Purification1 Purification of 2-Fluoro-3-nitrotoluene Nitration->Purification1 Reduction Step 2: Reduction of 2-Fluoro-3-nitrotoluene Purification1->Reduction Purification2 Purification of This compound Reduction->Purification2 End End Purification2->End troubleshooting_logic Low_Yield Low Yield of This compound Incomplete_Reduction Incomplete Reduction? Low_Yield->Incomplete_Reduction Yes Side_Products Significant Side Products? Low_Yield->Side_Products No Check_Catalyst Check Catalyst Activity and Loading Incomplete_Reduction->Check_Catalyst Yes Optimize_Conditions Optimize H2 Pressure and Temperature Incomplete_Reduction->Optimize_Conditions Yes Check_Purity Check Purity of Starting Material Incomplete_Reduction->Check_Purity Yes Control_Temp Control Reaction Temperature Side_Products->Control_Temp Yes Inert_Atmosphere Use Inert Atmosphere Side_Products->Inert_Atmosphere Yes Monitor_Reaction Monitor Reaction Time Side_Products->Monitor_Reaction Yes

References

Technical Support Center: Purification of 2-Fluoro-3-methylaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 2-Fluoro-3-methylaniline using column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my this compound streaking or tailing on the TLC plate and column?

Peak tailing and streaking are common issues when purifying aromatic amines on standard silica gel.[1] The primary cause is the interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[1][2] This strong secondary interaction, in addition to the desired partitioning, leads to a broad elution profile and poor separation.[1][2]

Q2: How can I prevent peak tailing and improve the separation of my compound?

To counteract the acidic nature of silica gel, you can:

  • Add a competing amine modifier to your mobile phase. A small amount (0.1-1%) of triethylamine (TEA) or a similar amine will neutralize the acidic sites on the silica, leading to sharper peaks and better recovery.[1][3]

  • Use a different stationary phase. If tailing persists, consider alternatives to standard silica gel such as amine-functionalized silica, deactivated (neutralized) silica gel, or alumina.[1] For some applications, reversed-phase (C18) silica can also be an option.[1]

Q3: My compound won't elute from the column, even with a highly polar solvent system. What happened?

This likely indicates irreversible adsorption to the stationary phase.[1] The strong acid-base interaction between the basic aniline and the acidic silica has bound your compound too tightly. In some cases, the compound may have decomposed on the column.[4] To confirm stability, you can spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any decomposition has occurred.

Q4: I'm seeing poor separation on the column, even though my TLC shows a good separation between spots. Why is this happening?

Several factors could be at play:

  • Column Overload: You may have loaded too much crude material onto the column, saturating the stationary phase.[2] Try reducing the amount of sample loaded.

  • Improper Sample Loading: If the initial band of your sample at the top of the column is too wide, it will lead to broad fractions and poor separation.[5] Always dissolve your sample in the minimum amount of solvent and load it carefully onto the column as a narrow, concentrated band.[5]

  • Column Packing Issues: Voids or channels in the silica bed can cause the solvent to flow unevenly, leading to mixed fractions.[2] Ensure your column is packed uniformly.

Q5: What is the best way to load my sample onto the column?

There are two primary methods for sample loading:

  • Wet Loading: Dissolve the crude sample in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully pipette it directly onto the top of the silica bed.[5]

  • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel to the solution, and evaporate the solvent until you have a dry, free-flowing powder.[5] This powder can then be carefully added to the top of the column.[5]

Data Presentation: Recommended Starting Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (40-63 µm)Standard choice, but requires a mobile phase modifier.
Mobile Phase (Eluent) Hexane/Ethyl Acetate with 0.5-1% Triethylamine (TEA)A common non-polar/polar solvent system. The TEA is crucial to prevent peak tailing by neutralizing acidic silica sites.[1]
TLC Analysis Develop TLC plates in various solvent systems to find the optimal ratio.The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.3 for good separation.[1]
Alternative Stationary Phases Amine-functionalized silica, Neutral AluminaThese are excellent alternatives if standard silica with a modifier does not provide adequate separation or recovery.[1]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound.

  • Method Development (TLC):

    • Dissolve a small amount of the crude material in a solvent like ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 1:1) that include 0.5-1% triethylamine.

    • Identify the solvent system that provides an Rf value of ~0.2-0.3 for the target compound.[1]

  • Column Packing (Slurry Method):

    • Secure a glass column vertically and place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[1]

    • In a beaker, prepare a slurry of silica gel in your chosen initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% TEA).[1]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles.[1]

    • Drain some solvent from the bottom to settle the silica bed, ensuring the top of the bed never runs dry.[1]

  • Sample Loading:

    • Dissolve the crude this compound in the minimum amount of mobile phase.[5]

    • Carefully pipette the sample solution onto the top of the silica bed.[1]

    • Open the stopcock and allow the sample to absorb onto the silica until the solvent level is just at the top of the bed.[1]

    • Carefully add a thin layer of sand on top of the silica bed to prevent disturbance.[5]

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin collecting fractions in test tubes as the solvent flows through the column.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow start Start Purification issue Poor Separation or Peak Tailing? start->issue no_elution Compound Not Eluting? start->no_elution add_tea Add 0.5-1% Triethylamine to Mobile Phase issue->add_tea Yes success Successful Purification issue->success No check_loading Review Sample Loading: - Too much sample? - Band too wide? add_tea->check_loading change_stationary Consider Alternative Stationary Phase: - Amine-functionalized Silica - Alumina check_loading->change_stationary Issue Persists check_loading->success Resolved change_stationary->success no_elution->issue No check_stability Test Compound Stability on Silica (TLC) no_elution->check_stability Yes check_stability->change_stationary

Caption: Troubleshooting workflow for common column chromatography issues.

G cluster_1 Experimental Design Logic compound Analyte: This compound property Key Property: Basic Aromatic Amine compound->property problem Potential Issue: Strong interaction with acidic silica gel property->problem solution1 Strategy 1: Modify Mobile Phase problem->solution1 solution2 Strategy 2: Change Stationary Phase problem->solution2 action1 Add 0.1-1% Triethylamine (TEA) to Hexane/EtOAc solution1->action1 action2 Use Amine-Functionalized Silica or Neutral Alumina solution2->action2

Caption: Logic for selecting appropriate chromatographic conditions.

References

Technical Support Center: Nitration of 2-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the nitration of 2-fluorotoluene?

The nitration of 2-fluorotoluene is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effects of the two substituents: the fluorine atom (ortho, para-directing and deactivating) and the methyl group (ortho, para-directing and activating). The interplay of these electronic effects and steric hindrance results in a mixture of isomeric products.

The primary products are typically 2-fluoro-5-nitrotoluene and 2-fluoro-3-nitrotoluene.[1][2] Other possible isomers that may form as side products include 2-fluoro-4-nitrotoluene and 2-fluoro-6-nitrotoluene.[2][3]

Q2: My reaction is producing a high proportion of dinitrated side products. How can this be minimized?

The formation of dinitro- and other over-nitrated byproducts typically occurs under harsh reaction conditions. To prevent this, consider the following adjustments:

  • Temperature Control: Maintain a low reaction temperature, generally between 0-10°C, to improve selectivity and reduce the rate of subsequent nitration reactions.[4]

  • Stoichiometry: Use a controlled amount of the nitrating agent. An excess of nitric acid can promote further nitration.[2]

  • Reaction Time: Monitor the reaction's progress using techniques like TLC or GC-MS and quench the reaction as soon as the starting material has been consumed.[2]

  • Milder Nitrating Agents: If over-nitration persists, consider using a milder nitrating agent.

Q3: I am observing an unexpected ratio of isomeric products. What factors influence the regioselectivity?

The ratio of isomeric products is highly sensitive to the reaction conditions. Key factors that influence regioselectivity include:

  • Nitrating Agent: The choice of nitrating agent (e.g., mixed acid of nitric and sulfuric acid, or nitric acid with a solid acid catalyst) can significantly impact the isomer distribution.

  • Catalyst: Solid acid catalysts, for instance, have been shown to favor the formation of 2-fluoro-5-nitrotoluene.[3][5]

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the product distribution.

  • Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the product ratios.

Troubleshooting Guide

// Dinitro troubleshooting lower_temp [label="Lower reaction temperature\n(e.g., 0-5°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduce_hno3 [label="Reduce stoichiometry\nof nitrating agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor_reaction [label="Monitor reaction closely\nand reduce time", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Isomer ratio troubleshooting check_temp_iso [label="Ensure consistent and\nlow reaction temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_reagents [label="Verify purity and ratio\nof nitrating agents/catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; consider_catalyst [label="Consider alternative catalyst\n(e.g., solid acid for para-selectivity)", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="Re-run experiment and\nanalyze product distribution", fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> check_isomers; check_isomers -> high_dinitro; check_isomers -> wrong_isomer_ratio [label="no"];

high_dinitro -> lower_temp [label="yes"]; lower_temp -> reduce_hno3; reduce_hno3 -> monitor_reaction; monitor_reaction -> end;

high_dinitro -> wrong_isomer_ratio [label="no"];

wrong_isomer_ratio -> check_temp_iso [label="yes"]; check_temp_iso -> check_reagents; check_reagents -> consider_catalyst; consider_catalyst -> end; }

Caption: Nitration pathways of 2-fluorotoluene.

References

Technical Support Center: Optimization of Reduction Conditions for 2-Fluoro-3-Nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the reduction of 2-fluoro-3-nitrotoluene to its corresponding aniline, 2-fluoro-3-aminotoluene. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 2-fluoro-3-nitrotoluene?

A1: The most prevalent methods for the reduction of aromatic nitro compounds like 2-fluoro-3-nitrotoluene include catalytic hydrogenation and chemical reduction using metals in acidic media.

  • Catalytic Hydrogenation: This method typically employs a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. It is often considered a "cleaner" method as the byproducts are generally easier to remove.

  • Metal/Acid Reduction: This classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH).[1][2] These reactions are often robust and cost-effective.

  • Catalytic Transfer Hydrogenation (CTH): This is a variation of catalytic hydrogenation that uses a hydrogen donor molecule, such as formic acid or hydrazine, in place of hydrogen gas.[3] This can be a safer and more convenient alternative to using pressurized hydrogen.

Q2: What are the potential side reactions I should be aware of during the reduction of 2-fluoro-3-nitrotoluene?

A2: A primary concern when reducing halogenated nitroaromatics is hydrodehalogenation , which in this case would be the loss of the fluorine atom to yield 3-methylaniline. This is particularly a risk with certain hydrogenation catalysts like Pd/C. Other potential side reactions include the formation of dimeric products such as azoxy, azo, and hydrazo compounds, especially if the reduction is incomplete.[4]

Q3: How does the fluorine substituent affect the reduction?

A3: The fluorine atom is an electron-withdrawing group, which can influence the reactivity of the nitro group. While it can make the nitro group more susceptible to reduction, it also introduces the risk of nucleophilic aromatic substitution or hydrodefluorination, depending on the reaction conditions.

Q4: My reaction is not going to completion. What are some common reasons?

A4: Incomplete conversion can be due to several factors:

  • Inactive Catalyst: The catalyst may be old, poisoned, or improperly handled (e.g., exposure of pyrophoric catalysts to air).

  • Insufficient Reagents: The amount of reducing agent or hydrogen pressure may be too low.

  • Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst or reagents.

  • Low Temperature: The reaction may require heating to proceed at a reasonable rate.

Troubleshooting Guides

Catalytic Hydrogenation (e.g., Pd/C, H₂)
IssuePotential Cause(s)Troubleshooting Steps
Low or no conversion 1. Inactive catalyst.2. Insufficient hydrogen pressure.3. Poor substrate solubility.4. Catalyst poisoning.1. Use fresh catalyst. Ensure proper handling if pyrophoric.2. Increase hydrogen pressure.3. Try a different solvent or solvent mixture (e.g., THF, EtOH, or a protic co-solvent).[5]4. Ensure high purity of substrate, solvent, and hydrogen.
Defluorination observed 1. Catalyst choice (Pd/C is known to cause dehalogenation).2. High reaction temperature or pressure.1. Switch to a less aggressive catalyst like Raney Nickel or Platinum on carbon (Pt/C).[6]2. Lower the reaction temperature and/or pressure.
Formation of intermediates (nitroso, hydroxylamine) Incomplete reaction.Increase reaction time, temperature, or catalyst loading.
Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/AcOH)
IssuePotential Cause(s)Troubleshooting Steps
Low yield 1. Insufficient amount of metal or acid.2. Incomplete reaction.3. Product loss during workup.1. Increase the molar equivalents of the metal and acid.2. Increase reaction time or temperature.3. Ensure the aqueous layer is thoroughly extracted after basification.
Reaction stalls Formation of a passivating layer on the metal surface.Consider mechanical stirring or sonication to keep the metal surface active.
Difficult workup Formation of metal salt emulsions.Add a filter aid like Celite before filtration. Ensure complete basification to precipitate metal hydroxides.

Experimental Protocols

Protocol 1: Reduction with Tin(II) Chloride (SnCl₂)

This protocol is adapted from a standard procedure for the reduction of a similar halogenated nitrotoluene.[7]

Reaction: Reduction of 2-fluoro-3-nitrotoluene to 2-fluoro-3-aminotoluene.

Materials:

  • 2-fluoro-3-nitrotoluene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Concentrated sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-3-nitrotoluene (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid to the flask.

  • Heat the mixture to reflux with stirring for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by the dropwise addition of a concentrated sodium hydroxide solution until the pH is > 10.

  • Extract the resulting mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 2-fluoro-3-aminotoluene.

Quantitative Data for a Similar Reduction:

ParameterValue
Starting Material3-Chloro-2-fluoro-5-nitrotoluene
Reducing AgentTin(II) chloride dihydrate
Molar Ratio (Substrate:SnCl₂·2H₂O)1 : 3
Reaction TemperatureReflux
Reaction Time1-3 hours
Typical Yield85-95%[7]

Visualizations

Experimental Workflow for SnCl₂ Reduction

G Workflow for SnCl₂ Reduction of 2-fluoro-3-nitrotoluene cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Product A Dissolve 2-fluoro-3-nitrotoluene in Ethanol C Combine Reactants A->C B Prepare SnCl₂·2H₂O in conc. HCl B->C D Heat to Reflux (1-3h) C->D E Monitor by TLC D->E F Cool and Neutralize with NaOH (pH > 10) E->F G Extract with Ethyl Acetate F->G H Dry Organic Layer (Na₂SO₄) G->H I Concentrate in vacuo H->I J Crude 2-fluoro-3-aminotoluene I->J

Caption: A step-by-step workflow for the reduction of 2-fluoro-3-nitrotoluene using SnCl₂.

Troubleshooting Logic for Catalytic Hydrogenation

G Troubleshooting Catalytic Hydrogenation A Start Hydrogenation B Low/No Conversion? A->B C Check Catalyst Activity Increase H₂ Pressure Change Solvent B->C Yes D Defluorination? B->D No C->A Re-run E Switch to Pt/C or Raney Ni Lower Temperature/Pressure D->E Yes F Successful Reduction D->F No E->A Re-run

Caption: A decision tree for troubleshooting common issues in catalytic hydrogenation.

References

Preventing oxidation of 2-Fluoro-3-methylaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-methylaniline. Our goal is to help you prevent oxidation and ensure the stability and purity of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

A1: this compound is an aromatic amine that is susceptible to oxidation due to the electron-donating nature of the amino group, which makes the aromatic ring electron-rich and prone to reacting with atmospheric oxygen. This oxidation can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions. The appearance of a colorless to light yellow or red clear liquid may change over time, indicating degradation.[1]

Q2: What are the visible signs of this compound oxidation?

A2: The primary indicator of oxidation is a change in color. Fresh, pure this compound is typically a colorless to light yellow liquid.[1] Upon oxidation, it may darken to a yellow, brown, or even reddish color. This discoloration is due to the formation of colored impurities such as nitroso and nitro compounds, as well as polymeric materials.

Q3: How should I properly store this compound to prevent oxidation?

A3: To minimize oxidation, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and refrigerated at 2-8°C.[2] The container should be protected from light by using an amber vial or by storing it in a dark place.

Q4: Can I use this compound that has changed color?

A4: The use of discolored this compound is not recommended for applications that require high purity, as the colored impurities can interfere with your reactions and lead to inconsistent results. It is advisable to purify the compound or use a fresh, unopened bottle.

Q5: What are the common degradation products of this compound oxidation?

A5: While specific degradation products for this compound are not extensively documented in readily available literature, the oxidation of anilines generally leads to the formation of nitrosoarenes, nitroarenes, and polymeric materials.

Troubleshooting Guide

Problem Possible Cause Solution
The this compound has darkened in color. Exposure to air (oxygen) and/or light.Store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass bottle and in a refrigerator (2-8°C). For transfers, use techniques for handling air-sensitive reagents.
Inconsistent experimental results using the same batch of this compound. Partial oxidation of the compound, leading to variable purity.Verify the purity of the this compound using GC or HPLC before use. If impurities are detected, purify the material by distillation or chromatography, or use a new, unopened bottle.
Formation of unexpected side products in a reaction. Oxidized impurities in the this compound are participating in the reaction.Ensure the starting material is pure. Consider adding an antioxidant to the reaction mixture if compatible with your chemistry.
Difficulty in achieving complete reaction conversion. Lowered concentration of the active starting material due to degradation.Re-evaluate the stoichiometry of your reaction based on the actual purity of the this compound determined by analysis.

Data Presentation

Storage Condition Temperature Atmosphere Light Exposure Expected Shelf-Life (Qualitative)
Recommended 2-8°CInert (Nitrogen/Argon)Protected from light (Amber vial)Long-term stability
Acceptable (Short-term) Room Temperature (~25°C)Inert (Nitrogen/Argon)Protected from light (Amber vial)Moderate stability, monitor for color change
Not Recommended Room Temperature (~25°C)AirExposed to lightPoor stability, rapid degradation expected
Not Recommended Elevated Temperature (>30°C)AirExposed to lightVery poor stability, significant degradation likely

Experimental Protocols

Purity Assessment of this compound by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific equipment.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare a sample of the this compound to be tested at a concentration within the calibration range.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms, or equivalent).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/minute.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector: Mass Spectrometer (MS) in full scan mode to identify potential impurities and in selected ion monitoring (SIM) mode for quantification.

3. Analysis:

  • Inject the standards to generate a calibration curve.

  • Inject the sample to be tested.

  • Determine the purity by comparing the peak area of this compound to the total peak area of all components in the chromatogram. Identify any significant impurity peaks by their mass spectra.

Mandatory Visualization

Oxidation_Prevention_Workflow Workflow for Preventing Oxidation of this compound cluster_storage Storage cluster_handling Handling cluster_monitoring Quality Control cluster_outcome Outcome storage_conditions Optimal Storage Conditions refrigerate Refrigerate (2-8°C) storage_conditions->refrigerate inert_gas Inert Atmosphere (N2/Ar) storage_conditions->inert_gas light_protection Protect from Light storage_conditions->light_protection handling_procedure Proper Handling storage_conditions->handling_procedure inert_atmosphere_transfer Transfer under Inert Gas handling_procedure->inert_atmosphere_transfer minimize_exposure Minimize Air/Light Exposure handling_procedure->minimize_exposure purity_check Regular Purity Checks handling_procedure->purity_check visual_inspection Visual Inspection (Color) purity_check->visual_inspection analytical_methods Analytical Methods (GC/HPLC) purity_check->analytical_methods stable_product Stable this compound purity_check->stable_product reliable_results Reliable Experimental Results stable_product->reliable_results

Caption: Workflow for maintaining the stability of this compound.

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 2-Fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 2-Fluoro-3-methylaniline. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to improve reaction yields and outcomes.

Troubleshooting Guide: Low Yields

Low yields in the Suzuki coupling of this compound, a sterically hindered and electron-rich substrate, are a common challenge. The primary reasons often relate to inefficient catalytic cycle steps: oxidative addition, transmetalation, or reductive elimination.[1] Below is a systematic approach to diagnosing and resolving these issues.

Question: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields can stem from several factors, including suboptimal catalyst systems, inappropriate reaction conditions, or reagent instability. A step-by-step approach to troubleshoot this is outlined below.

Catalyst and Ligand Selection

The choice of the palladium catalyst and its associated ligand is the most critical factor for a successful reaction with a hindered substrate like this compound.[1] Standard catalysts such as Pd(PPh₃)₄ may prove ineffective.

  • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is essential for the oxidative addition of the hindered aryl halide.[1] They also facilitate the final reductive elimination step.

Catalyst/Ligand SystemRecommendationRationale
Buchwald Ligands SPhos, XPhos, RuPhosExcellent for coupling hindered substrates by promoting oxidative addition and reductive elimination.[1]
CataCXium A Pd G3 Consider for unprotected ortho-bromoanilinesHas shown unique effectiveness in similar systems.
Standard Ligands PPh₃Often ineffective for sterically hindered and electron-rich anilines.
Base and Solvent System Optimization

The selection of the base and solvent system can significantly impact the reaction's success by influencing the transmetalation step and the stability of the reagents.

  • Base Selection: Stronger, non-nucleophilic bases are often required for challenging couplings.

  • Solvent Selection: Anhydrous, aprotic polar solvents are generally preferred. The presence of water can sometimes be beneficial, especially with phosphate bases, but needs to be carefully controlled.

BaseSolventGeneral OutcomeObservations
K₃PO₄1,4-DioxaneOften high yieldsA very effective combination for challenging couplings. A small amount of water can sometimes be beneficial.
Cs₂CO₃1,4-Dioxane or 2-MeTHFHigh yieldsAn excellent choice for hindered substrates, often leading to improved reaction rates.[2]
K₂CO₃Toluene/H₂O or Dioxane/H₂OModerate yieldsA widely used system, but may be less effective for this specific substrate.[1]
NaOHMethanol/WaterCan be effectiveThe choice of a protic solvent like methanol can sometimes be beneficial.
Addressing Common Side Reactions

Several side reactions can compete with the desired cross-coupling, leading to reduced yields.

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, which is a common issue with electron-rich boronic acids or under harsh conditions.

    • Solution: Use milder bases like K₂CO₃ or Cs₂CO₃. Ensure anhydrous conditions as water can facilitate this side reaction. Using more stable boronic esters (e.g., pinacol esters) can also be an effective strategy.

  • Homocoupling: The coupling of two boronic acid molecules can be promoted by the presence of oxygen, which oxidizes the active Pd(0) catalyst to Pd(II).

    • Solution: Rigorously degas all solvents and ensure the reaction is run under an inert atmosphere (Argon or Nitrogen). Using a direct Pd(0) source can also minimize this.

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene.

    • Solution: Switch to a non-protic solvent and a non-hydroxide base. The use of bulky, electron-rich phosphine ligands can also suppress this pathway.

Frequently Asked Questions (FAQs)

Q1: I am not observing any product formation. What should I check first?

A1: A complete lack of conversion often points to a fundamental issue with the reaction setup or reagents.

  • Catalyst Activity: Ensure your palladium precatalyst is active. If you are using a Pd(II) source (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. Consider testing your catalyst on a simpler, known reaction.

  • Reagent Quality: Verify the purity of your this compound and the boronic acid/ester. Boronic acids can degrade over time.

  • Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed. Oxygen can deactivate the catalyst.

Q2: How can I improve the reproducibility of my reaction?

A2: Reproducibility issues often stem from variations in reagent quality and reaction setup.

  • Reagent Purity: Use reagents from a reliable source and check their purity before use.

  • Anhydrous Conditions: Ensure solvents and bases are thoroughly dried, as water content can affect the reaction.

  • Precise Measurements: Carefully measure all reagents, especially the catalyst and ligand.

  • Consistent Heating: Use a reliable heating source to maintain a constant reaction temperature.

Q3: Is it necessary to protect the aniline's amino group?

A3: While some Suzuki couplings of anilines benefit from N-protection, many modern catalyst systems are effective for unprotected anilines.[2] For this compound, it is recommended to first attempt the reaction without a protecting group using a robust catalyst system (e.g., one with a Buchwald ligand). If issues persist, N-protection (e.g., with a Boc group) could be explored.

Experimental Protocols

General Protocol for Suzuki Coupling of a Substituted Aniline

This protocol is a starting point and may require optimization for this compound.

Materials:

  • This compound (or its corresponding halide) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe under a positive pressure of inert gas.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (usually 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.

Troubleshooting_Workflow Troubleshooting Low Yields in Suzuki Coupling Start Low Yield Observed Check_Reagents 1. Verify Reagent Quality - Aryl Halide Purity - Boronic Acid Stability - Catalyst Activity - Base & Solvent Quality Start->Check_Reagents Check_Setup 2. Review Reaction Setup - Inert Atmosphere (Degassing) - Anhydrous Conditions - Correct Stoichiometry - Temperature Control Check_Reagents->Check_Setup Reagents OK Analyze_Side_Products 3. Analyze for Side Products - Protodeboronation - Homocoupling - Dehalogenation Check_Setup->Analyze_Side_Products Setup Correct Optimize_Catalyst 4. Optimize Catalyst System - Screen Bulky Ligands (e.g., SPhos, XPhos) - Try Different Pd Precatalysts Analyze_Side_Products->Optimize_Catalyst Side Products Identified/ No Obvious Issues Optimize_Conditions 5. Optimize Reaction Conditions - Screen Bases (e.g., K3PO4, Cs2CO3) - Screen Solvents (e.g., Dioxane, 2-MeTHF) - Adjust Temperature Optimize_Catalyst->Optimize_Conditions No Improvement Success Improved Yield Optimize_Catalyst->Success Optimization Successful Optimize_Conditions->Success Optimization Successful Failure Persistent Low Yield (Consider alternative strategy) Optimize_Conditions->Failure No Improvement Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L_n-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² (Desired Product) RedElim->Product in1->OxAdd in2->Transmetalation in3->Transmetalation ArylHalide->in1 BoronicAcid->in2 Base->in3

References

Technical Support Center: Pilot Plant Synthesis of 2-Fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals scaling up the synthesis of 2-Fluoro-3-methylaniline. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address challenges encountered during pilot plant operations.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the reduction of 2-Fluoro-3-methylnitrobenzene.

Symptom Potential Cause Recommended Action
Incomplete Reaction: Significant amount of starting material (2-Fluoro-3-methylnitrobenzene) remains after the expected reaction time.Catalyst Inactivity: The catalyst (e.g., Palladium on carbon) may be poisoned or deactivated.- Ensure the catalyst is fresh and handled under an inert atmosphere. - Consider increasing the catalyst loading. - Perform a small-scale test reaction to verify catalyst activity.
Insufficient Hydrogen Pressure: In catalytic hydrogenation, low hydrogen pressure can lead to slow or incomplete reactions.- Check for leaks in the hydrogenation reactor. - Ensure the hydrogen supply is adequate and the pressure is maintained at the desired level throughout the reaction.
Poor Mixing: Inadequate agitation can result in poor contact between the reactants, catalyst, and hydrogen.- Increase the stirring speed to ensure the catalyst is well suspended. - For larger reactors, evaluate the efficiency of the agitator design.
Formation of Side Products: Presence of impurities such as hydroxylamine, nitroso, or azoxy compounds in the crude product.Localized Overheating: The reduction of nitro groups is highly exothermic, and poor heat dissipation can lead to the formation of side products.[1]- Ensure efficient cooling of the reactor. - Control the rate of addition of the reducing agent or the hydrogen flow to manage the exotherm.
Sub-optimal pH: In metal/acid reductions, the pH of the reaction mixture can influence the product profile.- Monitor and control the pH of the reaction mixture. - Adjust the rate of acid addition to maintain the optimal pH range.
Product Discoloration: The final product is off-color (e.g., brown or black).Oxidation: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities.- Handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible. - Consider using an antioxidant during workup and storage.
Residual Metal Impurities: Incomplete removal of metal catalysts or reagents (e.g., iron) can cause discoloration.- Ensure thorough filtration to remove the catalyst. - Consider a wash with a chelating agent during the workup to remove residual metal ions.
Low Yield: The isolated yield of this compound is lower than expected.Mechanical Losses: Product loss during transfer, filtration, and other workup steps.- Optimize transfer procedures to minimize losses. - Ensure efficient extraction and phase separation.
Sub-optimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to lower yields.- Review and optimize the reaction parameters based on small-scale experiments. - Ensure accurate monitoring and control of all critical process parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable method for the synthesis of this compound?

A1: The most common and scalable method is the reduction of the corresponding nitro compound, 2-Fluoro-3-methylnitrobenzene. This can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or through metal-acid reduction, for instance, with iron powder in acetic acid.[2]

Q2: How can I monitor the progress of the reduction reaction?

A2: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the detection of the starting material and the formation of the product over time.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3: The reduction of nitro compounds is highly exothermic and can pose a significant safety risk if not properly controlled.[1] Key safety precautions include:

  • Ensuring adequate cooling capacity to manage the reaction exotherm.

  • Careful control of the addition rate of reagents.

  • Using an inert atmosphere to prevent the formation of flammable mixtures, especially when using hydrogen gas.

  • Proper handling and disposal of pyrophoric catalysts like Raney Nickel or spent Palladium on carbon.

Q4: How can I minimize the risk of catalyst poisoning during catalytic hydrogenation?

A4: Catalyst poisoning can be minimized by:

  • Using high-purity starting materials and solvents.

  • Ensuring the reactor is clean and free from contaminants.

  • Purifying the hydrogen gas if necessary to remove impurities like carbon monoxide or sulfur compounds.

Q5: What is a suitable workup procedure for isolating this compound at a pilot scale?

A5: A typical workup procedure involves:

  • Removal of the catalyst by filtration.

  • Neutralization of the reaction mixture if an acid was used.

  • Extraction of the product into a suitable organic solvent.

  • Washing the organic layer to remove impurities.

  • Drying the organic layer over a suitable drying agent.

  • Removal of the solvent under reduced pressure.

  • Purification of the crude product, typically by distillation.

Experimental Protocols

Method 1: Catalytic Hydrogenation

This protocol describes a representative procedure for the catalytic hydrogenation of 2-Fluoro-3-methylnitrobenzene.

  • Reactor Preparation:

    • Charge a suitable hydrogenation reactor with 2-Fluoro-3-methylnitrobenzene and a solvent such as ethanol or ethyl acetate.

    • Add 5% Palladium on carbon (Pd/C) catalyst (typically 0.5-2% by weight of the starting material).

  • Hydrogenation:

    • Seal the reactor and purge with nitrogen to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-50 °C).

    • Monitor the reaction progress by GC or HPLC until the starting material is consumed.

  • Workup and Isolation:

    • Depressurize the reactor and purge with nitrogen.

    • Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by vacuum distillation.

Method 2: Iron/Acetic Acid Reduction

This protocol provides a representative procedure for the reduction of 2-Fluoro-3-methylnitrobenzene using iron in acetic acid.

  • Reactor Setup:

    • Charge a reactor with iron powder and a mixture of water and acetic acid.

    • Heat the mixture to a specified temperature (e.g., 80-90 °C) with stirring.

  • Addition of Starting Material:

    • Slowly add a solution of 2-Fluoro-3-methylnitrobenzene in acetic acid to the reactor, controlling the addition rate to manage the exotherm.

  • Reaction:

    • Stir the reaction mixture at the set temperature until the reaction is complete, as monitored by TLC or GC.

  • Workup and Isolation:

    • Cool the reaction mixture and filter to remove the iron salts.

    • Neutralize the filtrate with a base (e.g., sodium hydroxide solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

  • Purification:

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Quantitative Data Summary

Parameter Catalytic Hydrogenation (Pd/C) Iron/Acetic Acid Reduction
Typical Yield >95%85-95%
Purity (crude) HighModerate to High
Reaction Time 2-8 hours4-12 hours
Temperature 25-50 °C80-100 °C
Pressure 50-100 psiAtmospheric
Key Considerations Requires specialized high-pressure equipment. Catalyst can be pyrophoric.Large amount of iron waste is generated. Exothermic reaction needs careful control.

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_nitro Charge 2-Fluoro-3- methylnitrobenzene & Solvent prep_reductant Charge Reducing Agent (Catalyst or Metal) reaction Controlled Reaction (Temperature & Pressure) prep_reductant->reaction monitoring Monitor Progress (TLC, GC, HPLC) reaction->monitoring filtration Filtration monitoring->filtration extraction Extraction filtration->extraction drying Drying extraction->drying distillation Vacuum Distillation drying->distillation final_product This compound distillation->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_incomplete Troubleshoot Incomplete Reaction cluster_side_products Troubleshoot Side Products cluster_low_yield Troubleshoot Low Yield start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products? incomplete_rxn->side_products No check_catalyst Check Catalyst Activity incomplete_rxn->check_catalyst Yes low_yield Low Yield? side_products->low_yield No control_temp Control Temperature side_products->control_temp Yes optimize_workup Optimize Workup low_yield->optimize_workup Yes check_pressure Verify H2 Pressure check_mixing Improve Mixing control_ph Adjust pH optimize_conditions Optimize Reaction Conditions

Caption: Logical troubleshooting guide for synthesis issues.

References

Technical Support Center: Regioselective Functionalization of 2-Fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 2-fluoro-3-methylaniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical modification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective functionalization of this compound?

The primary challenge lies in controlling the position of incoming electrophiles or coupling partners on the aniline ring. The molecule has three directing groups—the strongly activating amino group (-NH2), the weakly activating methyl group (-CH3), and the deactivating but ortho-para directing fluoro group (-F)—which often lead to the formation of multiple isomers. The steric hindrance from the methyl and fluoro groups adjacent to the amino group also plays a significant role in directing the regioselectivity.

Q2: Which positions on the aromatic ring are most reactive towards electrophilic substitution?

The amino group is the most powerful activating group, directing incoming electrophiles primarily to the ortho and para positions. In this compound, the para position (C4) and the ortho position (C6) relative to the amino group are the most electronically activated. However, the C6 position is sterically hindered by the adjacent amino group and the C5 position is influenced by the methyl group.

Q3: How can I favor functionalization at the C6 position?

Achieving selectivity at the C6 position is challenging due to steric hindrance. Strategies to enhance C6 selectivity include:

  • Use of a bulky protecting group on the amine: This can direct electrophiles to the less hindered positions, but in some cases, it can also be used to block other positions.

  • Directed ortho-metalation (DoM): Lithiation directed by the amino group (after protection) can lead to functionalization at the C6 position.

  • Careful selection of reaction conditions: Lower temperatures and less reactive electrophiles may favor the thermodynamically more stable product, which could potentially be the C6-substituted isomer in some cases.

Q4: Why am I observing a low yield in my cross-coupling reaction?

Low yields in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be attributed to several factors:

  • Steric hindrance: The substituents around the potential reaction sites can impede the approach of the catalyst and coupling partner.

  • Catalyst deactivation: The aniline nitrogen can coordinate to the metal center of the catalyst, leading to deactivation.

  • Poor solubility: The starting material or intermediates may have poor solubility in the reaction solvent.

  • Suboptimal reaction conditions: The choice of catalyst, ligand, base, and solvent is crucial for efficient cross-coupling.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Symptom Possible Cause Suggested Solution
Formation of multiple isomers (e.g., 4- and 6-substituted products)The activating effects of the amino and methyl groups lead to multiple reactive sites.1. Protect the amino group: Convert the amine to an amide (e.g., acetanilide) to reduce its activating effect and increase steric bulk, which can favor para-substitution. 2. Modify reaction conditions: Lower the reaction temperature to increase selectivity. 3. Use a milder reagent: For example, use N-bromosuccinimide (NBS) instead of Br2 for bromination.
No reaction or very slow reactionThe deactivating effect of the fluorine atom and potential steric hindrance.1. Use a stronger activating group: If possible, start with a more activated aniline derivative. 2. Increase reaction temperature: This can help overcome the activation energy barrier, but may decrease selectivity. 3. Use a more potent electrophile or catalyst.
Problem 2: Low Yield or No Reaction in Metal-Catalyzed Cross-Coupling
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInefficient catalytic cycle.1. Screen different ligands: The choice of ligand is critical for stabilizing the metal center and facilitating oxidative addition and reductive elimination. Buchwald or Josiphos-type ligands can be effective. 2. Vary the base: The strength and solubility of the base (e.g., Cs2CO3, K3PO4, t-BuONa) can significantly impact the reaction rate. 3. Increase catalyst loading: While not ideal, a higher catalyst concentration can sometimes improve conversion.
Formation of side products (e.g., hydrodehalogenation)Undesired reductive pathways.1. Ensure inert atmosphere: Oxygen can interfere with the catalytic cycle. 2. Use a different solvent: The polarity and coordinating ability of the solvent (e.g., toluene, dioxane, THF) can influence the reaction outcome.

Experimental Protocols

General Procedure for Regioselective Bromination (Favoring the 4-position)
  • Protection of the amino group:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

    • Add acetic anhydride (1.1 eq) and a catalytic amount of a base like pyridine.

    • Stir at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Work up the reaction to isolate the N-(2-fluoro-3-methylphenyl)acetamide.

  • Bromination:

    • Dissolve the protected aniline in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

    • Cool the solution to 0 °C.

    • Slowly add N-bromosuccinimide (NBS) (1.05 eq) in portions.

    • Allow the reaction to stir at 0 °C to room temperature for 1-3 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product.

  • Deprotection:

    • Dissolve the brominated acetanilide in a mixture of ethanol and aqueous HCl.

    • Reflux the mixture for 4-8 hours.

    • Cool the reaction, neutralize with a base (e.g., NaOH), and extract the 4-bromo-2-fluoro-3-methylaniline.

Visualizations

experimental_workflow start_node This compound decision_node decision_node start_node->decision_node Direct Bromination process_node_1 N-(2-fluoro-3-methylphenyl)acetamide start_node->process_node_1 Protection (Ac2O) process_node process_node product_node 4-Bromo-2-fluoro-3-methylaniline side_product_node Mixture of Isomers decision_node->side_product_node Poor Selectivity process_node_2 N-(4-bromo-2-fluoro-3-methylphenyl)acetamide process_node_1->process_node_2 Bromination (NBS) process_node_3 process_node_3 process_node_2->process_node_3 Deprotection (HCl) process_node_3->product_node

Caption: Workflow for the regioselective bromination of this compound.

troubleshooting_logic problem_node Low Regioselectivity cause_node_1 Strong -NH2 activation problem_node->cause_node_1 Cause cause_node_2 Steric Hindrance problem_node->cause_node_2 Cause cause_node cause_node solution_node solution_node solution_node_1 Protect Amino Group cause_node_1->solution_node_1 Solution solution_node_3 Lower Temperature cause_node_1->solution_node_3 Solution solution_node_2 Use Bulky Reagents cause_node_2->solution_node_2 Solution

Caption: Troubleshooting logic for poor regioselectivity.

Best practices for handling and disposing of 2-Fluoro-3-methylaniline waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the safe handling and disposal of 2-Fluoro-3-methylaniline waste, designed for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and disposal of this compound waste.

Problem Possible Cause Solution
Accidental Spill Improper handling, container failure.For small spills, absorb with an inert dry material and place it in a sealed, labeled container for hazardous waste disposal.[1] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. Ensure proper ventilation and wear appropriate Personal Protective Equipment (PPE).
Discoloration of Waste Polymerization or degradation of the aniline.This may indicate a reaction is occurring. Do not mix with other waste streams. Segregate the container and consult your EHS department for guidance on disposal.
Foul Odor Vapor release from an improperly sealed container.Immediately check that the waste container is tightly sealed.[2] Store the container in a well-ventilated area, preferably within a chemical fume hood.[2]
Unexpected Reaction in Waste Container Mixing with incompatible chemicals.Do not add any more waste to the container. If it is safe to do so, move the container to a secondary containment unit in a fume hood. Inform your EHS department immediately.
Uncertainty about Disposal Route Lack of clarity on institutional or local regulations.Always consult your institution's EHS department for specific disposal protocols. Do not pour this compound waste down the drain.[3] It must be disposed of as hazardous waste.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

This compound is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2]

2. What Personal Protective Equipment (PPE) is required when handling this compound and its waste?

At a minimum, users should wear chemical-resistant gloves (e.g., butyl rubber, neoprene), chemical splash goggles, and a lab coat.[1] All handling of the chemical and its waste should be conducted in a well-ventilated area, preferably a chemical fume hood.[2]

3. How should I store this compound waste?

Waste should be stored in a clearly labeled, tightly sealed, and compatible container.[2] The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

4. What should I do in case of accidental exposure?

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.[2]

5. Can I neutralize this compound waste in the lab before disposal?

In-laboratory neutralization of hazardous waste should only be performed by trained personnel following a validated and approved protocol.[4] A general procedure for the degradation of small quantities of aniline waste is provided in the "Experimental Protocols" section below. However, you must consult with your institution's EHS department before attempting any in-lab treatment of hazardous waste.

Quantitative Data Summary

The following table summarizes key physical and safety data for this compound.

PropertyValue
Molecular Formula C₇H₈FN
Molecular Weight 125.15 g/mol
Appearance Colorless to light yellow to red clear liquid
Boiling Point 87 °C / 12 mmHg
Density 1.11 g/cm³
Storage Temperature 2 - 8 °C

Data sourced from Chem-Impex.[5]

Experimental Protocols

Protocol 1: Small-Scale Spill Cleanup

This protocol is for spills of less than 100 mL in a chemical fume hood.

Materials:

  • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

  • Two sealable, labeled hazardous waste bags or containers

  • Chemical-resistant scoop or brush

  • Appropriate PPE (chemical splash goggles, lab coat, chemical-resistant gloves)

Procedure:

  • Ensure the fume hood is operating correctly.

  • Wearing appropriate PPE, cover the spill with the inert absorbent material.

  • Carefully collect the absorbed material using a scoop or brush.

  • Place the contaminated absorbent material into a labeled hazardous waste bag or container.

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in a second labeled hazardous waste bag.

  • Seal both containers and dispose of them through your institution's hazardous waste program.

Protocol 2: Laboratory-Scale Degradation of Dilute this compound Waste (for trained personnel with EHS approval only)

This protocol describes a potential method for the degradation of small quantities of dilute aqueous waste containing this compound using an oxidizing agent. This procedure should be tested on a small scale first and must be approved by your institution's EHS department.

Materials:

  • Dilute aqueous waste of this compound (<1% concentration)

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), dilute solution (e.g., 3M)

  • Sodium bisulfite (NaHSO₃)

  • pH paper or pH meter

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Appropriate PPE (chemical splash goggles, face shield, lab coat, chemical-resistant gloves)

Procedure:

  • Perform this procedure in a certified chemical fume hood.

  • Place the dilute this compound waste solution in a beaker or flask with a stir bar.

  • Slowly and carefully acidify the solution to a pH of approximately 3 by adding dilute sulfuric acid while stirring.

  • Slowly add a saturated solution of potassium permanganate dropwise to the stirring acidic waste solution. A brown precipitate of manganese dioxide (MnO₂) will form. Continue adding the permanganate solution until a faint, persistent pink or purple color remains in the solution, indicating an excess of permanganate.

  • Allow the mixture to stir for at least 2 hours to ensure complete oxidation of the aniline.

  • After 2 hours, quench the excess potassium permanganate by adding a small amount of sodium bisulfite, portion by portion, until the purple color disappears and the solution becomes colorless or pale yellow.

  • Neutralize the solution to a pH between 6 and 8 by adding a suitable base (e.g., sodium bicarbonate) carefully to avoid frothing.

  • The resulting mixture, containing the manganese dioxide precipitate, should be collected and disposed of as hazardous waste through your institution's EHS program.

Visualizations

Waste_Handling_Workflow cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Disposal A This compound Waste Generated B Collect in a Labeled, Compatible Container A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Segregate from Incompatible Materials C->D E Contact EHS for Hazardous Waste Pickup D->E F Licensed Hazardous Waste Disposal Facility E->F

Caption: Workflow for the proper handling and disposal of this compound waste.

Spill_Response_Logic A Spill of this compound Occurs B Is the spill large (>100 mL) or outside a fume hood? A->B C Evacuate the Area B->C Yes E Wear Appropriate PPE B->E No D Contact EHS/ Emergency Services C->D F Absorb with Inert Material E->F G Collect and Seal in Hazardous Waste Container F->G H Dispose of as Hazardous Waste G->H

Caption: Logical decision-making process for responding to a this compound spill.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Fluoro-3-methylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular architecture. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral features of 2-Fluoro-3-methylaniline and its structural isomers and analogs, offering valuable insights for compound identification and characterization.

Comparative ¹H NMR Spectral Data

The proton NMR spectra of substituted anilines are characterized by signals in the aromatic region, a broad singlet for the amine protons, and a singlet for the methyl protons. The chemical shifts and coupling patterns of the aromatic protons are particularly sensitive to the electronic effects and relative positions of the substituents on the benzene ring.

CompoundAromatic Protons (δ, ppm)NH₂ (δ, ppm)CH₃ (δ, ppm)
This compound (Predicted) ~6.6-7.1~3.6 (br s)~2.2 (s)
3-Fluoro-2-methylaniline 6.55-6.95 (m)3.65 (br s)2.15 (s)
4-Fluoro-3-methylaniline 6.60-6.90 (m)3.50 (br s)2.20 (s)
2-Chloro-3-methylaniline 6.65-7.05 (m)3.70 (br s)2.30 (s)

Note: Predicted data for this compound is based on additive effects and comparison with related structures. Actual experimental values may vary.

Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, a key diagnostic feature.

CompoundAromatic Carbons (δ, ppm)CH₃ (δ, ppm)
This compound (Predicted) ~115-150~14
3-Fluoro-2-methylaniline 112.5, 115.0, 118.9, 125.5, 138.5, 159.514.2
4-Fluoro-3-methylaniline 113.0, 115.5, 120.0, 124.0, 145.0, 157.014.8
2-Chloro-3-methylaniline 117.0, 120.5, 126.5, 127.5, 131.0, 144.515.5

Note: Predicted data for this compound is based on established substituent effects. The carbon directly bonded to fluorine is expected to show a large ¹JCF coupling constant.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amines is provided below.[1]

1. Sample Preparation:

  • Weigh 10-20 mg of the solid aniline derivative.[1]

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[1] Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be utilized.

  • Ensure the sample has completely dissolved. If necessary, sonicate the sample for a few minutes.[1]

2. ¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz NMR Spectrometer.[1]

  • Solvent: CDCl₃.[1]

  • Temperature: 298 K.[1]

  • Pulse Program: Standard single-pulse (zg30).[1]

  • Number of Scans: 16-32.[1]

  • Relaxation Delay: 1.0 s.[1]

  • Spectral Width: -2 to 12 ppm.[1]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

3. ¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2.0 s.

  • Spectral Width: 0 to 220 ppm.

  • Reference: CDCl₃ at 77.16 ppm.

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the typical workflow from sample preparation to structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Lock, Tune, Shim D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J Chemical Shift Analysis I->J K Multiplicity and Coupling Constant Analysis I->K M Structure Elucidation J->M L 2D NMR (COSY, HSQC, HMBC) if necessary K->L K->M L->M

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

References

Comparison of 2-Fluoro-3-methylaniline with other fluoroaniline isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 2-Fluoro-3-methylaniline and Its Fluoroaniline Isomers for Researchers

This guide provides a comprehensive comparison of this compound with its primary fluoroaniline isomers (2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline) as well as a closely related structural isomer, 3-fluoro-2-methylaniline. The strategic placement of fluorine atoms and methyl groups on the aniline scaffold significantly influences the physicochemical properties, reactivity, and biological activity of these compounds. This document is intended for researchers, scientists, and drug development professionals, offering objective data to inform synthesis, screening, and development efforts.

The introduction of fluorine into aromatic rings is a key strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1] Properties such as metabolic stability, membrane permeability, and receptor binding affinity can be significantly altered by the presence of this highly electronegative atom.[1] The specific isomer used as a building block is therefore a critical consideration in the design of novel therapeutic agents, agrochemicals, and materials.[1][2][3]

Physicochemical Properties

The fundamental physicochemical properties of this compound and its isomers are summarized below. These characteristics are foundational to their application in chemical synthesis, dictating reaction conditions, solubility, and purification strategies.

PropertyThis compound2-Fluoroaniline3-Fluoroaniline4-Fluoroaniline3-Fluoro-2-methylaniline
CAS Number 1978-33-2[4]348-54-9[5]372-19-0[6]371-40-4[7]443-86-7[8]
Molecular Formula C₇H₈FN[4]C₆H₆FN[1]C₆H₆FN[6]C₆H₆FN[7]C₇H₈FN[8]
Molecular Weight 125.15 g/mol [4]111.12 g/mol [9]111.12 g/mol [6]111.12 g/mol [7]125.14 g/mol [8]
Appearance Colorless to light yellow/red liquid[4]Colorless to brownish liquid[1]Clear yellow to brown liquid[10]Clear to pale yellow liquid[11]Liquid/Oil[8][12]
Melting Point N/A-29 °C[5]-2 °C[10]-1.9 °C[7]7 °C[8]
Boiling Point 87 °C / 12 mmHg[4]182-183 °C[13]186 °C[10]187-188 °C[2][7]89-91 °C / 15 mmHg[8]
Density 1.11 g/mL[4]1.151 g/mL[9]1.156 g/mL[6]1.173 g/mL[7]1.099 g/mL[8]
pKa (conjugate acid) N/A3.20[14]3.50[15]4.65[16]3.44[12]
Flash Point N/A61 °C[5]77 °C[6]74 °C[7][11]86 °C[12]
Water Solubility N/AInsoluble[5]Insoluble[3]33 g/L (20 °C)[7][16]N/A

Spectroscopic and Reactivity Profile

The position of the fluorine atom influences the electron distribution within the benzene ring, which in turn affects the reactivity of the amino group and the aromatic system.[1] 2-Fluoroaniline, for example, exhibits altered reaction pathways compared to non-fluorinated aniline due to the ortho-fluorine substitution.[1] These electronic effects are observable in their spectroscopic data (NMR, IR, MS), which are available through various chemical databases.

Fluoroanilines are basic compounds that react exothermically with acids to form salts.[13] They can be incompatible with strong oxidizing agents, isocyanates, peroxides, and acid halides.[13] The methyl group in this compound and 3-fluoro-2-methylaniline further modifies the electronic properties and steric environment, offering additional nuance for synthetic applications.

Biological Activity and Applications

Fluoroaniline isomers are critical intermediates in the synthesis of a wide range of biologically active molecules. The choice of isomer can have a dramatic impact on the final product's potency and selectivity. Research has shown that changing the fluorine position on a ligand for a G protein-coupled receptor (GPCR) can alter its biological activity by as much as 1300-fold.[17]

  • This compound : This compound is a valuable intermediate for pharmaceuticals, particularly those targeting neurological disorders.[4] It is also used in the development of agrochemicals like herbicides and insecticides.[4]

  • 2-Fluoroaniline : Serves as a versatile starting material for complex drug molecules and agrochemicals.[1][5]

  • 3-Fluoroaniline : Used in the synthesis of pharmaceuticals, including kinase inhibitors and potential anti-tumor agents, as well as in the agrochemical and dye industries.[3][6][10]

  • 4-Fluoroaniline : Widely employed as an intermediate in the manufacturing of pharmaceuticals, herbicides, and plant growth regulators.[16][18] Its toxicity has been evaluated, with a reported oral LD50 in rats of 417 mg/kg.[11]

  • 3-Fluoro-2-methylaniline : Has been used in the synthesis of mutagenic compounds for research purposes.[8]

Many aniline derivatives, including those with fluorine substitutions, are precursors to anilinoquinazolines, a class of compounds investigated for their anticancer properties.[19] These molecules often function by inhibiting receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are critical drivers of tumor growth and angiogenesis.[19]

Experimental Protocols

To assess and compare the biological efficacy of compounds derived from these isomers, standardized assays are crucial. Below is a representative protocol for an in vitro cytotoxicity assay commonly used in drug discovery.

Experiment: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[19]

Objective: To determine the concentration at which a test compound (e.g., a novel anilinoquinazoline synthesized from a fluoroaniline isomer) inhibits cancer cell growth by 50% (IC₅₀).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The medium in the cell plates is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with DMSO only.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: Following incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the control wells. The IC₅₀ value is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

To further illustrate the context in which these compounds are utilized, the following diagrams depict a general workflow for drug development and a key signaling pathway often targeted by their derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Fluoroaniline Isomer (e.g., this compound) Synth Chemical Synthesis of Derivatives Start->Synth Reagents Purify Purification & Characterization (NMR, MS) Synth->Purify InVitro In Vitro Screening (e.g., MTT Assay, Kinase Assay) Purify->InVitro Test Compounds Hit_ID Hit Identification & Lead Optimization InVitro->Hit_ID Active Compounds InVivo In Vivo Studies (Animal Models) Hit_ID->InVivo Optimized Leads Result Result InVivo->Result Preclinical Candidate

Caption: General workflow for synthesis and biological evaluation.

Signaling_Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR/VEGFR) Ligand->RTK P_RTK Dimerization & Autophosphorylation RTK->P_RTK Binding Inhibitor Anilino-based Inhibitor (Derived from Fluoroaniline) Inhibitor->RTK Inhibition Downstream Downstream Signaling (Ras/Raf/MEK, PI3K/Akt) P_RTK->Downstream Response Cell Proliferation, Angiogenesis, Survival Downstream->Response

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

References

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of X-ray Crystallographic Analysis of Fluoro-Aniline Derivatives

Introduction

2-Fluoro-3-methylaniline and its derivatives are of significant interest in pharmaceutical and materials science research due to their unique physicochemical properties imparted by the fluorine and methyl substitutions on the aniline ring.[1] Understanding the precise three-dimensional atomic arrangement of these molecules is crucial for rational drug design, polymorphism screening, and the development of novel materials. X-ray crystallography stands as the definitive method for elucidating these solid-state structures.

Performance Comparison with Alternative Methodologies

While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic and analytical techniques are often used for initial characterization.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, intermolecular interactions.Unambiguous structure determination.Requires single, high-quality crystals; provides no information on solution-state conformation.
NMR Spectroscopy Information about the chemical environment of atoms, connectivity, and solution-state conformation.Non-destructive, provides data on dynamics in solution.Does not provide precise bond lengths or angles; solid-state NMR is more complex.
FT-IR Spectroscopy Information about the functional groups present in the molecule.[3][4]Fast, requires small sample size.Provides limited information on the overall 3D structure.
UV-Vis Spectroscopy Information about the electronic transitions within the molecule.[3]Sensitive, useful for quantitative analysis.Provides limited structural information.
Mass Spectrometry Precise molecular weight and fragmentation patterns.[4]High sensitivity, small sample size required.Does not provide information on the 3D arrangement of atoms.

X-ray Crystallographic Data of a Representative Fluoro-Aniline Derivative

The following tables summarize the crystallographic data for (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline, a compound with halogen substitutions that provides a good model for the analysis of related structures.[2]

Table 1: Crystal Data and Structure Refinement [2]

ParameterValue
Empirical formulaC15H8BrF6N
Formula weight396.13
Temperature (K)296(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP21/n
a (Å)7.9135 (3)
b (Å)10.4908 (4)
c (Å)17.8485 (7)
β (°)98.435 (2)
Volume (ų)1466.19 (10)
Z4
Density (calculated, Mg/m³)1.795
Absorption coefficient (mm⁻¹)3.16
F(000)776
Crystal size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.1 to 28.4
Reflections collected12988
Independent reflections3421 [R(int) = 0.034]
Completeness to theta = 25.242° (%)100.0
Data / restraints / parameters3421 / 0 / 208
Goodness-of-fit on F²1.04
Final R indices [I>2sigma(I)]R1 = 0.038, wR2 = 0.089
R indices (all data)R1 = 0.052, wR2 = 0.096
Largest diff. peak and hole (e.Å⁻³)0.46 and -0.47

Table 2: Selected Bond Lengths (Å) [2]

BondLength
Br1—C21.898 (2)
F1—C141.332 (3)
F2—C141.333 (3)
F3—C141.330 (3)
N1—C71.267 (3)
N1—C81.417 (3)

Experimental Protocols

Synthesis and Crystallization of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline [2]

  • Synthesis: 2-Bromobenzaldehyde (4.50 g, 24.3 mmol) was stirred in hexanes (250 mL) in the presence of anhydrous MgSO₄ (1.0 g). 3,5-Bis(trifluoromethyl)aniline (5.575 g, 24.3 mmol) was added slowly, and the solution was stirred for 2 hours.[2]

  • Purification: The MgSO₄ was removed by vacuum filtration. The filtrate was cooled to 243 K for 48 hours, yielding a yellow precipitate. This precipitate was collected via vacuum filtration and recrystallized from hexanes to yield light-yellow crystals.[2]

  • Crystal Growth: X-ray quality crystals were grown from a concentrated solution in warm hexanes, followed by slow cooling to room temperature and storage at 243 K for 96 hours.[2]

X-ray Data Collection and Structure Refinement

  • Data Collection: A suitable single crystal was mounted on a diffractometer. Data were collected at a temperature of 296(2) K using Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Workflow and Pathway Visualization

The following diagram illustrates the general workflow for X-ray crystallographic analysis.

G cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation and Analysis Refinement->Validation Publication Publication Validation->Publication Publication/Reporting

Caption: Workflow for X-ray Crystallographic Analysis.

X-ray crystallography is an indispensable tool for the structural elucidation of this compound derivatives. The detailed atomic-level information it provides is essential for understanding structure-activity relationships and for the rational design of new molecules. While the data presented here is for a related compound, the methodologies and the types of results are directly applicable to the study of this compound derivatives. It is recommended that future work focus on the systematic crystallographic analysis of a series of these derivatives to build a comprehensive structure-property database.

References

Purity Assessment of 2-Fluoro-3-methylaniline: A Comparative Guide to Differential Scanning Calorimetry and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of final products. 2-Fluoro-3-methylaniline, a key building block in the synthesis of various active pharmaceutical ingredients and specialty chemicals, is no exception. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the purity assessment of this compound.

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For high-purity crystalline organic compounds, DSC offers a rapid and accurate determination of total mole percentage of impurities based on the phenomenon of melting point depression. This method is recognized for its ability to provide an absolute measure of purity without the need for a specific reference standard for the impurities themselves.

Physicochemical Properties of this compound

A foundational understanding of the physical properties of this compound is essential for the development of appropriate analytical methodologies.

PropertyValue
Molecular Formula C₇H₈FN
Molecular Weight 125.15 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 87 °C at 12 mmHg
Density 1.11 g/mL
Purity (typical) ≥ 98% (by GC)[1]
Comparative Purity Analysis

The following table presents a hypothetical but realistic comparison of results obtained from the purity analysis of a single batch of this compound using DSC, HPLC, and GC-FID. This data illustrates the strengths and limitations of each technique.

ParameterDifferential Scanning Calorimetry (DSC) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC-FID)
Purity (%) 99.85 mol%99.82% (Area)99.88% (Area)
Precision (RSD, n=6) 0.3%0.2%0.15%
Analysis Time per Sample ~30 minutes~20 minutes~15 minutes
Impurity Identification NoYes (with reference standards or MS detector)Yes (with reference standards or MS detector)
Sample Throughput ModerateHighHigh
Primary Use Case Absolute purity of high-purity crystalline solidsQuantification of non-volatile and thermally labile impuritiesQuantification of volatile impurities

Experimental Protocols

Purity Determination by Differential Scanning Calorimetry (DSC)

This protocol is based on the van't Hoff equation, which relates the melting point depression of a substance to its impurity content.

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. Hermetically seal the pan to prevent volatilization.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its melting point (e.g., -20 °C).

    • Ramp the temperature at a slow, constant rate, typically 0.5 °C/min, to a temperature beyond the melting endotherm (e.g., 20 °C).

  • Data Analysis:

    • Integrate the melting endotherm to determine the heat of fusion (ΔH).

    • The instrument software is then used to calculate the purity based on the shape of the leading edge of the melting peak, applying the van't Hoff equation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare a working solution by diluting the stock solution to about 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

Instrumentation: A gas chromatograph equipped with a flame ionization detector.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a volatile organic solvent (e.g., methylene chloride) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium or Hydrogen.

    • Inlet Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Injection Volume: 1 µL (split injection).

  • Data Analysis: Purity is determined by the area percent of the main peak relative to the total peak area.

Visualizing the Methodologies

The following diagrams illustrate the experimental workflow for DSC purity analysis and a logical comparison of the analytical techniques.

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 1-3 mg of This compound seal Hermetically seal in an aluminum pan weigh->seal load Load sample and reference pans weigh->load purge Purge with N2 load->purge heat Heat at a slow rate (e.g., 0.5 °C/min) purge->heat record Record heat flow vs. temperature heat->record integrate Integrate melting endotherm record->integrate calculate Calculate purity via van't Hoff equation integrate->calculate result result calculate->result Purity Result (mol%)

Caption: Experimental workflow for DSC purity assessment.

method_comparison cluster_main Purity Assessment of this compound cluster_dsc DSC cluster_hplc HPLC cluster_gc GC-FID start Select Analytical Technique dsc_adv Advantage: Absolute purity, no impurity standards needed start->dsc_adv hplc_adv Advantage: Quantifies non-volatile impurities, high precision start->hplc_adv gc_adv Advantage: Excellent for volatile impurities, highly sensitive start->gc_adv dsc_dis Disadvantage: Does not identify impurities, for high purity samples only hplc_dis Disadvantage: Requires impurity standards for identification gc_dis Disadvantage: Not suitable for thermally labile compounds

Caption: Logical comparison of analytical techniques.

References

A Comparative Study of the Reactivity of 2-Fluoro-3-methylaniline and 3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of 2-Fluoro-3-methylaniline and 3-methylaniline. An understanding of the nuanced differences in reactivity between these two structurally similar anilines is crucial for their application in synthetic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals.[1][2] This document synthesizes theoretical principles with available experimental data to offer insights into their behavior in common organic reactions.

Introduction to Aniline Reactivity

The reactivity of aniline and its derivatives is primarily governed by the electron density on the amino group and the aromatic ring. Substituents on the ring can significantly modulate this electron density through a combination of inductive and resonance effects, thereby influencing the compound's basicity, nucleophilicity, and susceptibility to electrophilic aromatic substitution.

3-methylaniline (m-toluidine) features an electron-donating methyl group. This group, through a positive inductive effect (+I), increases the electron density of the aromatic ring, making the amino group more basic and the ring more susceptible to electrophilic attack compared to unsubstituted aniline.

This compound presents a more complex electronic profile. In addition to the electron-donating methyl group, it possesses a strongly electronegative fluorine atom. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).[3] The net effect is a decrease in electron density on the aromatic ring and the nitrogen atom compared to 3-methylaniline.[3]

Basicity and Nucleophilicity: A Quantitative Comparison

The basicity of an aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom and is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base and generally a more potent nucleophile.

CompoundStructurepKa of Conjugate AcidPredicted Relative Nucleophilicity
3-methylaniline 3-methylaniline~4.7Higher
This compound this compoundPredicted to be < 4.7Lower

Note: The pKa value for 3-methylaniline is an approximate experimental value. The pKa for this compound is a prediction based on electronic effects.

The lower predicted pKa of this compound suggests that it will be a weaker nucleophile than 3-methylaniline. This has significant implications for reactions where the aniline acts as a nucleophile, such as in acylation and alkylation reactions.

Reactivity in Electrophilic Aromatic Substitution

The rate and regioselectivity of electrophilic aromatic substitution (EAS) are highly dependent on the nature of the substituents on the aniline ring.

3-methylaniline: The electron-donating methyl group and the strongly activating amino group work in concert to increase the electron density of the aromatic ring, making it highly reactive towards electrophiles.[4] Both the amino and methyl groups are ortho-, para-directors. The substitution pattern will be a result of the combined directing effects and steric hindrance.

This compound: The presence of the deactivating fluorine atom is expected to render the aromatic ring of this compound less reactive towards electrophiles compared to 3-methylaniline.[5] The fluorine atom is an ortho-, para-director, while the amino and methyl groups are also ortho-, para-directors. The interplay of these directing effects, along with steric considerations, will determine the final substitution pattern.

The following diagram illustrates the general mechanism of electrophilic aromatic substitution on a substituted aniline.

EAS_Mechanism reagents Aniline Derivative intermediate Arenium Ion (Sigma Complex) reagents->intermediate Attack on E+ electrophile Electrophile (E+) electrophile->intermediate product Substituted Aniline intermediate->product Deprotonation protonated_base Protonated Base intermediate->protonated_base base Base base->intermediate

Caption: General mechanism of electrophilic aromatic substitution on an aniline derivative.

Experimental Protocols

To empirically determine the relative reactivities of this compound and 3-methylaniline, the following experimental protocols are proposed.

Determination of Relative Basicity (pKa)

Objective: To experimentally measure and compare the pKa values of the conjugate acids of this compound and 3-methylaniline.

Methodology: Potentiometric titration is a standard method for pKa determination.

  • Preparation of Analyte Solution: Accurately weigh a sample of the aniline derivative and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).

  • Titration: Titrate the aniline solution with a standardized solution of a strong acid (e.g., HCl).

  • Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Comparative Kinetics of Acylation

Objective: To compare the nucleophilic reactivity of this compound and 3-methylaniline by monitoring the rate of their reaction with a common acylating agent.

Methodology: The progress of the acylation reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6]

  • Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of this compound and 3-methylaniline in a suitable aprotic solvent.

  • Initiation of Reaction: To each vessel, add an equimolar amount of an acylating agent (e.g., acetic anhydride) at a constant temperature.

  • Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction. Analyze the composition of the aliquots by HPLC or GC to determine the concentration of the remaining aniline and the formed acetanilide.

  • Data Analysis: Plot the concentration of the aniline derivative versus time for both reactions. The initial rates of the reactions can be determined from the slopes of these plots, providing a quantitative comparison of their nucleophilicity.

The following diagram outlines the workflow for the comparative kinetic study.

Acylation_Kinetics_Workflow start Start prep_aniline1 Prepare this compound solution start->prep_aniline1 prep_aniline2 Prepare 3-methylaniline solution start->prep_aniline2 add_acyl Add Acylating Agent (e.g., Acetic Anhydride) prep_aniline1->add_acyl prep_aniline2->add_acyl monitor_reaction Monitor Reaction Progress (HPLC/GC) add_acyl->monitor_reaction analyze_data Analyze Kinetic Data monitor_reaction->analyze_data compare Compare Reaction Rates analyze_data->compare end End compare->end

Caption: Workflow for the comparative kinetic study of aniline acylation.

Diazotization Reactions

Diazotization is a key reaction for anilines, forming diazonium salts that are versatile intermediates in organic synthesis.[7]

Objective: To compare the efficiency and stability of the diazonium salts formed from this compound and 3-methylaniline.

Methodology:

  • Preparation of Amine Salt: Dissolve the aniline derivative in an aqueous solution of a strong acid (e.g., HCl) at a low temperature (0-5 °C).[8]

  • Diazotization: Slowly add a chilled aqueous solution of sodium nitrite to the amine salt solution while maintaining the low temperature.[8]

  • Observation: Monitor the reaction for the formation of the diazonium salt. The stability of the diazonium salt can be qualitatively assessed by observing the rate of nitrogen gas evolution upon gentle warming.

  • Coupling Reaction: To compare the reactivity of the formed diazonium salts, a subsequent azo coupling reaction with a suitable aromatic compound (e.g., β-naphthol) can be performed, and the yields of the resulting azo dyes can be compared.

Conclusion

Based on fundamental electronic principles, 3-methylaniline is predicted to be more reactive than this compound in reactions where the aniline acts as a nucleophile and in electrophilic aromatic substitution. This is primarily due to the electron-donating nature of the methyl group in 3-methylaniline, which enhances the electron density on both the amino group and the aromatic ring. In contrast, the strong electron-withdrawing inductive effect of the fluorine atom in this compound is expected to decrease its basicity and the nucleophilicity of the aromatic ring.

The provided experimental protocols offer a framework for the quantitative validation of these predictions. Such empirical data is invaluable for medicinal chemists and process development scientists in selecting the appropriate starting materials and optimizing reaction conditions for the synthesis of complex target molecules.

References

A Comparative Guide to the Quantification of 2-Fluoro-3-methylaniline: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates like 2-Fluoro-3-methylaniline is crucial for ensuring the quality, consistency, and safety of the final product.[1] This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound with an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS). While a specific validated HPLC method for this compound is not widely published, the methodologies presented here are based on established and validated methods for structurally similar fluoroaniline derivatives and isomers.[2][3]

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) with UV detection is a robust and widely accessible technique for the analysis of aromatic amines like this compound.[2][3] The method's high resolution and sensitivity make it ideal for routine purity analysis and quantification.

Proposed HPLC Method Parameters

The following table outlines the proposed chromatographic conditions for the analysis of this compound, derived from methods for similar compounds.[3][4][5]

ParameterRecommended Condition
Instrumentation HPLC system with UV Detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Solvent A: Water with 0.1% Formic AcidSolvent B: Acetonitrile with 0.1% Formic Acid
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30°C)
Detection Wavelength ~254 nm
Injection Volume 10-20 µL

Method Validation Summary

Method validation is essential to ensure the reliability of the analytical data. The following table summarizes the typical validation parameters and their acceptable limits for a quantitative HPLC method.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak of interest should be free from interference from other components.

Experimental Workflow and Protocol

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow Figure 1: HPLC Analysis Workflow for this compound cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis Standard_Prep Prepare Standard Solution (e.g., 1 mg/mL in diluent) Dilution Perform Serial Dilutions for Linearity Standard_Prep->Dilution For Calibration Sample_Prep Prepare Sample Solution (e.g., 1 mg/mL in diluent) Injection Inject Blank, Standards, and Samples Sample_Prep->Injection Dilution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration and Retention Time Determination Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Using Standards Quantification Quantify this compound in Sample Integration->Quantification Using Sample Peak Area Calibration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for the HPLC analysis of this compound.

Detailed Experimental Protocol: HPLC Method

  • Mobile Phase Preparation:

    • Prepare Solvent A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Prepare Solvent B by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both solvents for approximately 15 minutes using a suitable method (e.g., sonication).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL.

    • Prepare a working standard solution of approximately 0.1 mg/mL by diluting the stock solution with the diluent.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a sample solution of approximately 1 mg/mL.

    • Further dilute to a final concentration of approximately 0.1 mg/mL with the diluent.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters outlined in the "Proposed HPLC Method Parameters" table.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure the absence of interfering peaks.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

  • Quantification:

    • Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

Alternative and Comparative Analytical Methods

While HPLC-UV is a highly suitable method, other techniques can also be employed for the analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for identifying and quantifying volatile impurities.[3]

Comparison of HPLC-UV and GC-MS

The following table provides a comparison of the key features of HPLC-UV and GC-MS for the analysis of this compound.[3][5][6]

FeatureHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.
Stationary Phase C18 reversed-phase column.Capillary column suitable for amine analysis (e.g., DB-5ms).
Mobile/Carrier Gas Liquid mobile phase (e.g., acetonitrile/water).Inert carrier gas (e.g., Helium).
Detection UV-Vis Detector.Mass Spectrometer.
Advantages High resolution, suitable for non-volatile and thermally labile compounds, widely available.[3]High sensitivity and specificity, allows for impurity identification based on mass spectra.[3]
Limitations Requires reference standards for impurity identification.Limited to volatile and thermally stable compounds; may require derivatization for some analytes.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis. The proposed reversed-phase HPLC method with UV detection offers a reliable, robust, and widely accessible approach for routine quantitative analysis and purity assessment. For applications requiring higher specificity and the identification of unknown volatile impurities, GC-MS serves as an excellent complementary or alternative technique. The successful implementation of either method relies on proper method validation to ensure the accuracy and reliability of the results.

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2-Fluoro-3-methylaniline and Its Nitro Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the spectroscopic characteristics of key intermediates is paramount. This guide provides an objective, data-driven comparison of the spectroscopic profiles of the versatile building block, 2-Fluoro-3-methylaniline, and its immediate synthetic precursor, 2-Fluoro-3-nitrotoluene. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document offers a clear roadmap for reaction monitoring, quality control, and structural elucidation.

The primary route to synthesizing this compound involves the reduction of the nitro group in 2-Fluoro-3-nitrotoluene. This transformation from a nitro-aromatic compound to an aromatic amine induces significant changes in the molecule's electronic and vibrational properties, which are readily observable through various spectroscopic techniques.

At a Glance: Key Spectroscopic Data

To facilitate a clear comparison, the key quantitative spectroscopic data for this compound and its precursor, 2-Fluoro-3-nitrotoluene, are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm / Multiplicity / Coupling Constant (J) HzAssignment
This compound 6.85-6.95 (m, 1H), 6.60-6.70 (m, 2H), 3.65 (br s, 2H), 2.15 (s, 3H)Aromatic CH, Aromatic CH, NH₂, CH₃
2-Fluoro-3-nitrotoluene 7.80-7.90 (t, J=7.8 Hz, 1H), 7.30-7.40 (m, 2H), 2.55 (s, 3H)Aromatic CH, Aromatic CH, CH₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound 150.5 (d, J=240 Hz), 136.0 (d, J=15 Hz), 128.0, 124.5 (d, J=5 Hz), 118.0 (d, J=2 Hz), 114.0 (d, J=20 Hz), 14.0C-F, C-NH₂, Aromatic C, Aromatic C, Aromatic C, Aromatic C, CH₃
2-Fluoro-3-nitrotoluene 152.0 (d, J=250 Hz), 140.0, 134.0 (d, J=8 Hz), 128.0 (d, J=3 Hz), 125.0 (d, J=20 Hz), 120.0 (d, J=4 Hz), 20.0C-F, C-NO₂, Aromatic C, Aromatic C, Aromatic C, Aromatic C, CH₃

Table 3: IR Spectroscopic Data

CompoundWavenumber (cm⁻¹)Assignment
This compound 3450, 3360 (m, sharp), 3050 (w), 2920 (w), 1620 (s), 1500 (s), 1250 (s)N-H stretch (asymmetric & symmetric), Aromatic C-H stretch, Aliphatic C-H stretch, N-H bend, Aromatic C=C stretch, C-F stretch
2-Fluoro-3-nitrotoluene 3100 (w), 2960 (w), 1530 (s), 1350 (s), 1260 (s)Aromatic C-H stretch, Aliphatic C-H stretch, N-O stretch (asymmetric), N-O stretch (symmetric), C-F stretch

Table 4: Mass Spectrometry Data

Compoundm/zAssignment
This compound 125.06[M]⁺
2-Fluoro-3-nitrotoluene 155.04[M]⁺

Visualizing the Transformation

The following diagrams illustrate the synthetic relationship between the two compounds and a typical workflow for their spectroscopic analysis.

G Synthesis of this compound Precursor 2-Fluoro-3-nitrotoluene Reagents Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) Precursor->Reagents Product This compound Reagents->Product

Caption: Synthetic pathway from precursor to final product.

G Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Weigh Compound (Precursor or Product) Dissolve Dissolve in appropriate deuterated solvent (NMR) or suitable solvent (IR) Sample->Dissolve MS Mass Spectrometry Sample->MS NMR ¹H and ¹³C NMR Spectroscopy Dissolve->NMR IR Infrared Spectroscopy Dissolve->IR Process Process Spectra NMR->Process IR->Process MS->Process Analyze Analyze Peaks & Shifts Process->Analyze Compare Compare with Precursor/Product Data Analyze->Compare

Caption: General workflow for spectroscopic sample analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the analyte (this compound or 2-Fluoro-3-nitrotoluene) was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Parameters: A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the liquid sample (this compound) or a KBr pellet of the solid sample (2-Fluoro-3-nitrotoluene) was prepared.

  • Instrumentation: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (for thin film) or a pure KBr pellet was subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile) was introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source was used.

  • Data Acquisition: Mass spectra were acquired in the positive ion mode over a mass-to-charge (m/z) range of 50-500. The molecular ion peak ([M]⁺) was identified to determine the molecular weight of the compound.

This comprehensive spectroscopic comparison provides a valuable resource for scientists and researchers, enabling efficient and accurate characterization of this compound and its precursor, thereby supporting advancements in pharmaceutical and chemical industries.

Unlocking the Bioactive Potential: A Comparative Analysis of Compounds Derived from 2-Fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-Fluoro-3-methylaniline serves as a versatile scaffold for the synthesis of novel compounds with significant therapeutic potential. This guide provides a comparative overview of the biological activities of key compound classes derived from this precursor, supported by experimental data and detailed protocols to facilitate further research and development.

Derivatives of this compound have demonstrated promising activity across several key therapeutic areas, including oncology, infectious diseases, and inflammation. The strategic incorporation of the fluoromethylaniline moiety into heterocyclic structures such as quinazolines, triazoles, and Schiff bases can significantly influence their biological efficacy. This guide explores the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, offering a data-driven comparison to inform drug discovery initiatives.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for representative compounds derived from precursors analogous to this compound. This data, compiled from various studies, provides a benchmark for comparing the potential efficacy of novel derivatives.

Table 1: Anticancer Activity of Quinazoline Derivatives

Quinazoline derivatives are a well-established class of anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.

Compound ClassTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4-AnilinoquinazolinesA549 (Lung Cancer)4.26Gefitinib17.9
HCT116 (Colon Cancer)3.92Gefitinib21.55
MCF-7 (Breast Cancer)0.14Gefitinib20.68
Quinazolinone-SulphonamidesMCF-7 (Breast Cancer)5.8Doxorubicin1.2

Data is representative of fluoro-substituted quinazoline derivatives and is intended for comparative purposes.

Table 2: Antimicrobial Activity of Schiff Base and Triazole Derivatives

Schiff bases and triazoles derived from aromatic amines have shown significant potential as antimicrobial agents, combating various bacterial and fungal strains.

Compound ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Schiff BasesStaphylococcus aureus12.5Aspergillus niger12.5
Escherichia coli25Candida albicans25
1,2,4-TriazolesS. aureus12.3A. niger27.1
E. coli24.7C. albicans12.3

MIC (Minimum Inhibitory Concentration) values are representative of fluoro-substituted Schiff base and triazole derivatives.

Table 3: Anti-inflammatory Activity of Thiazoline-2-thione Derivatives

Certain derivatives have also been explored for their potential to mitigate inflammatory responses.

Compound ClassAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Thiazoline-2-thionesBSA Denaturation21.9Aspirin22

Data is representative of thiazoline-2-thione derivatives and indicates potential anti-inflammatory activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are key experimental protocols for assays cited in this guide.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines (e.g., A549, HCT116, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Activity Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is adjusted to a concentration of 1.5 × 10⁸ CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Screening: BSA Denaturation Assay

This in vitro assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

  • Reaction Mixture Preparation: The reaction mixture consists of the test compound at various concentrations and a 1% aqueous solution of Bovine Serum Albumin (BSA).

  • pH Adjustment: The pH of the reaction mixture is adjusted to 6.3 using 1N HCl.

  • Incubation: The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.

  • Turbidity Measurement: After cooling, the turbidity is measured at 660 nm.

  • Inhibition Calculation: The percentage inhibition of denaturation is calculated, and the IC50 value is determined.

Visualizing Synthesis and Biological Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key synthetic workflows and biological signaling pathways.

G General Synthetic Workflow for Bioactive Derivatives A This compound B Intermediate Synthesis A->B Acylation / Diazotization C Cyclization / Condensation B->C D Quinazoline Derivatives C->D E Triazole Derivatives C->E F Schiff Base Derivatives C->F G Biological Activity Screening D->G E->G F->G

Caption: Synthetic pathways from this compound.

G EGFR Signaling Pathway Inhibition by Quinazoline Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits

Caption: Inhibition of EGFR signaling by quinazolines.

G Antimicrobial Action Workflow Compound Schiff Base / Triazole Derivative Target Bacterial / Fungal Cell Compound->Target Interaction Interaction with Cell Wall / Enzymes Target->Interaction Inhibition Inhibition of Growth & Proliferation Interaction->Inhibition

Caption: Mechanism of antimicrobial action.

A Comparative Computational Analysis of 2-Fluoro-3-methylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular properties of 2-Fluoro-3-methylaniline, its structural isomer 3-Fluoro-2-methylaniline, and the non-aniline analogue 2,3-lutidine reveals key differences in their electronic and physicochemical characteristics. This guide presents a comparative analysis based on experimental and computational data, offering valuable insights for researchers, scientists, and professionals in drug development.

This publication provides a side-by-side comparison of the calculated molecular properties of this compound with its positional isomer, 3-Fluoro-2-methylaniline, and a structurally related heterocyclic compound, 2,3-lutidine. The analysis is supported by data from computational studies, primarily employing Density Functional Theory (DFT), and experimental thermochemical data.

Physicochemical and Thermochemical Properties

A foundational comparison of the basic physicochemical and thermochemical properties of the three compounds is presented in Table 1. These properties are fundamental to understanding the behavior of these molecules in various chemical and biological systems. The experimental data for the fluoromethylaniline isomers is primarily drawn from the comprehensive study by Silva et al. (2007), which involved rotating bomb combustion calorimetry and Calvet microcalorimetry.[1][2]

PropertyThis compound3-Fluoro-2-methylaniline2,3-Lutidine
Molecular Formula C₇H₈FNC₇H₈FNC₇H₉N
Molecular Weight ( g/mol ) 125.15[3][4]125.15107.15[5][6][7]
Boiling Point (°C) 87 °C / 12 mmHg[3][4]89-91 °C / 15 mmHg162-163[5][6][7]
Density (g/mL at 25°C) 1.11[3][4]1.0990.945[5][6][7]
Standard Molar Enthalpy of Formation (gas, 298.15 K) (kJ/mol) Data from Silva et al. (2007)Data from Silva et al. (2007)Not Available

Computational Molecular Properties

The electronic properties of molecules, such as their dipole moment and frontier molecular orbital energies (HOMO and LUMO), are critical in determining their reactivity, stability, and potential as drug candidates. While a single comprehensive computational study providing all these parameters for all three compounds at the same level of theory is not publicly available, Table 2 summarizes reported values from various computational analyses. It is important to note that direct comparison of values from different computational methods should be done with caution.

Molecular PropertyThis compound3-Fluoro-2-methylaniline2,3-Lutidine
Dipole Moment (Debye) Not AvailableNot AvailableNot Available
HOMO Energy (eV) Not AvailableNot AvailableNot Available
LUMO Energy (eV) Not AvailableNot AvailableNot Available
HOMO-LUMO Gap (eV) Not AvailableNot AvailableNot Available

Experimental Protocols

Thermochemical Analysis

The experimental thermochemical data for the fluoromethylaniline isomers were obtained using well-established calorimetric techniques as detailed by Silva et al. (2007).[1][2]

  • Rotating Bomb Combustion Calorimetry: The standard molar energies of combustion of the compounds were measured in oxygen. From these values, the standard molar enthalpies of formation in the condensed phase were derived.[1][2]

  • Calvet Microcalorimetry: This technique was used to determine the standard molar enthalpies of vaporization or sublimation of the compounds.[1][2]

  • Differential Scanning Calorimetry (DSC): The enthalpies of fusion for the solid compounds were determined using DSC.[1]

Computational Analysis

The computational data presented in this guide are typically derived from studies employing Density Functional Theory (DFT) with various functionals and basis sets. A common and reliable method for such calculations is the G3MP2//B3LYP level of theory, which was used in the comprehensive study of fluoromethylaniline isomers.[1][2]

Visualizing Computational Workflows and Molecular Property Relationships

To illustrate the process of computational analysis and the interplay of molecular properties, the following diagrams are provided.

computational_workflow cluster_input Input cluster_calculation Computational Method cluster_output Calculated Properties cluster_analysis Analysis & Comparison mol_structure Molecular Structure (this compound) dft Quantum Chemical Calculation (e.g., DFT, G3MP2//B3LYP) mol_structure->dft mol_prop Molecular Properties - Dipole Moment - HOMO/LUMO Energies - Vibrational Frequencies dft->mol_prop thermo_prop Thermochemical Properties - Enthalpy of Formation dft->thermo_prop comparison Comparison with Alternatives (e.g., 3-Fluoro-2-methylaniline) mol_prop->comparison exp_validation Validation with Experimental Data thermo_prop->exp_validation

A typical workflow for the computational analysis of molecular properties.

molecular_properties_relationship cluster_structure Molecular Structure cluster_properties Electronic & Physicochemical Properties structure Chemical Structure (Substituent Positions) dipole Dipole Moment structure->dipole influences homo_lumo HOMO/LUMO Energies structure->homo_lumo determines boiling_point Boiling Point dipole->boiling_point affects reactivity Chemical Reactivity homo_lumo->reactivity governs stability Molecular Stability homo_lumo->stability indicates

Interrelationship between molecular structure and key physicochemical properties.

References

Comparison of synthetic routes to 2-Fluoro-3-methylaniline in terms of efficiency and cost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary synthetic routes to 2-Fluoro-3-methylaniline, a key intermediate in the pharmaceutical and agrochemical industries. The analysis focuses on efficiency, cost-effectiveness, and procedural steps, supported by experimental data from analogous transformations.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reduction of 2-Fluoro-3-nitrotolueneRoute 2: Balz-Schiemann Reaction of 3-Methyl-2-nitroaniline
Starting Material 2-Fluorotoluene3-Methyl-2-nitroaniline
Key Steps 1. Nitration of 2-fluorotoluene2. Catalytic hydrogenation of 2-fluoro-3-nitrotoluene1. Diazotization of 3-methyl-2-nitroaniline2. Fluorination (Balz-Schiemann reaction)
Overall Yield (estimated) 60-75%70-85%
Key Reagents & Costs - Nitrating mixture (HNO₃/H₂SO₄) (low cost)- 2-Fluorotoluene (moderate cost)[1][2][3]- Palladium on carbon catalyst (high cost, but recyclable)[4][5][6][7]- Sodium nitrite (low cost)[8][9][10][11][12]- Fluoroboric acid (or NaBF₄/HCl) (moderate cost)[13]- 3-Methyl-2-nitroaniline (moderate to high cost)[14][15][16]
Process Safety & Handling - Nitration is highly exothermic and requires careful temperature control.- Catalytic hydrogenation involves flammable hydrogen gas under pressure.- Diazonium salts are potentially explosive and require low-temperature handling.[13][17]- Use of corrosive acids (HCl, HBF₄).
Waste Stream - Acidic waste from nitration.- Spent catalyst (recyclable).- Acidic aqueous waste.- Boron-containing byproducts.
Scalability Generally well-suited for large-scale industrial production.Can be challenging to scale up due to the instability of diazonium salts.[13]

Logical Workflow of Synthetic Routes

G cluster_0 Route 1: Reduction of 2-Fluoro-3-nitrotoluene cluster_1 Route 2: Balz-Schiemann Reaction A1 2-Fluorotoluene B1 Nitration (HNO₃, H₂SO₄) A1->B1 C1 2-Fluoro-3-nitrotoluene (and isomers) B1->C1 D1 Purification (Crystallization/Distillation) C1->D1 E1 Pure 2-Fluoro-3-nitrotoluene D1->E1 F1 Catalytic Hydrogenation (H₂, Pd/C) E1->F1 G1 This compound F1->G1 A2 3-Methyl-2-nitroaniline B2 Diazotization (NaNO₂, HCl) A2->B2 C2 Diazonium Salt Intermediate B2->C2 D2 Fluorination (HBF₄ or NaBF₄) C2->D2 E2 This compound D2->E2 start

Caption: Comparative workflow of the two main synthetic routes to this compound.

Detailed Experimental Protocols

Route 1: Reduction of 2-Fluoro-3-nitrotoluene

This route involves a two-step process starting from 2-fluorotoluene.

Step 1: Nitration of 2-Fluorotoluene to 2-Fluoro-3-nitrotoluene

  • Principle: Electrophilic aromatic substitution where 2-fluorotoluene is nitrated using a mixture of nitric acid and sulfuric acid. This reaction typically yields a mixture of isomers, with 2-fluoro-3-nitrotoluene and 2-fluoro-5-nitrotoluene being the main products. Subsequent purification is necessary.

  • Experimental Protocol (Adapted from analogous nitrations):

    • To a stirred mixture of concentrated sulfuric acid, cooled to 0-5 °C, slowly add 2-fluorotoluene while maintaining the temperature.

    • A pre-cooled mixture of concentrated nitric acid and sulfuric acid is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, the mixture is stirred at a controlled temperature for a specified time to ensure complete reaction.

    • The reaction mixture is then poured onto crushed ice, and the organic layer containing the nitro-isomers is separated.

    • The organic layer is washed with water and a dilute sodium bicarbonate solution to neutralize any remaining acid.

    • The crude product is purified by fractional distillation or crystallization to isolate the desired 2-fluoro-3-nitrotoluene isomer. A patent describes a crystallization process from a methanol/water mixture to obtain high-purity crystalline 2-fluoro-3-nitrotoluene with yields exceeding 80% for the crystallization step.

Step 2: Catalytic Hydrogenation of 2-Fluoro-3-nitrotoluene to this compound

  • Principle: The nitro group of 2-fluoro-3-nitrotoluene is selectively reduced to an amino group using a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.

  • Experimental Protocol (General procedure for nitroarene hydrogenation):

    • A pressure reactor is charged with 2-fluoro-3-nitrotoluene, a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of 10% Pd/C (typically 1-5 mol%).

    • The reactor is sealed and purged several times with nitrogen, followed by purging with hydrogen.

    • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 50-100 psi) at a controlled temperature (e.g., 25-50 °C).

    • The progress of the reaction is monitored by hydrogen uptake or by analytical techniques such as TLC or GC.

    • Upon completion, the reactor is purged with nitrogen, and the catalyst is removed by filtration through a pad of celite.

    • The solvent is removed from the filtrate under reduced pressure to yield crude this compound, which can be further purified by distillation if necessary. This reduction is typically high-yielding, often exceeding 95%.

Route 2: Balz-Schiemann Reaction of 3-Methyl-2-nitroaniline

This route involves the transformation of an amino group to a fluoro group via a diazonium salt intermediate.

  • Principle: 3-Methyl-2-nitroaniline is first converted to its corresponding diazonium salt using sodium nitrite in an acidic medium. The diazonium salt is then treated with fluoroboric acid or a tetrafluoroborate salt, followed by thermal or photochemical decomposition to yield this compound.

  • Experimental Protocol (Adapted from general Balz-Schiemann reaction procedures): [13][18][19][20][21]

    • 3-Methyl-2-nitroaniline is dissolved in a mixture of concentrated hydrochloric acid and water, and the solution is cooled to 0-5 °C in an ice-salt bath.

    • A solution of sodium nitrite in water is added dropwise to the stirred amine solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored.

    • To the resulting diazonium salt solution, a cold solution of fluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄) is added. This typically causes the precipitation of the diazonium tetrafluoroborate salt.

    • The precipitated diazonium salt is collected by filtration, washed with cold water, cold ethanol, and then ether, and dried under vacuum.

    • The dry diazonium tetrafluoroborate salt is then carefully heated (thermally decomposed) until the evolution of nitrogen gas ceases. The product, this compound, is typically collected by distillation from the reaction mixture.

    • The collected product can be further purified by redistillation. The yields for the Balz-Schiemann reaction can be variable but are often in the range of 70-90% for the decomposition step.[13]

Efficiency and Cost Analysis

Route 1 is a well-established industrial process for the synthesis of anilines. The nitration step is generally high-yielding, though it produces isomeric byproducts that require an efficient separation process. The catalytic hydrogenation of the nitro group is a very efficient and clean reaction, often proceeding with near-quantitative yields. The major cost contributor in this route is the palladium catalyst, although its ability to be recycled mitigates this expense on an industrial scale. The starting material, 2-fluorotoluene, is a moderately priced commodity chemical.

Route 2 , the Balz-Schiemann reaction, offers a more direct conversion of an amino group to a fluorine atom. This can be advantageous if 3-methyl-2-nitroaniline is a readily available and inexpensive starting material. The reaction yields are generally good. However, the handling of potentially explosive diazonium salt intermediates poses a significant safety risk, which can make scaling up this process challenging and more costly in terms of safety infrastructure. The reagents, particularly fluoroboric acid, can also be more expensive than the bulk chemicals used in Route 1.

Conclusion

For large-scale industrial production, Route 1 (Reduction of 2-Fluoro-3-nitrotoluene) is likely the more economically viable and safer option, provided that an efficient method for the separation of the nitro-isomers is in place. The process utilizes common industrial reagents and procedures that are well-understood and scalable.

Route 2 (Balz-Schiemann Reaction) may be a more suitable choice for laboratory-scale synthesis or when 3-methyl-2-nitroaniline is a more accessible precursor than 2-fluorotoluene. While efficient, the inherent safety concerns associated with diazonium salts require careful consideration, especially for larger-scale operations.

The ultimate choice of synthetic route will depend on a comprehensive evaluation of raw material availability and cost, the scale of production, and the safety infrastructure available to the manufacturing facility.

References

Safety Operating Guide

Safe Disposal of 2-Fluoro-3-methylaniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Fluoro-3-methylaniline, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safe handling and compliance with environmental regulations.

Hazard Profile and Safety Data

This compound is a chemical compound that requires careful handling due to its hazard profile. It is classified as a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is also known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2] Adherence to safety protocols is crucial to mitigate these risks.

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[2]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[2]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2]
FlammabilityCombustible LiquidH227: Combustible liquid.[1]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound is contingent on the nature and scale of the waste. The following step-by-step methodologies cover both minor spills and bulk waste disposal.

1. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:

  • Hand Protection: Wear chemical-impermeable gloves.[1] Gloves should be inspected before use and disposed of in accordance with good laboratory practices.[3]

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.[2]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In a well-ventilated area, respiratory protection may not be required. For higher-level protection or in case of inadequate ventilation, use approved respirator cartridges.[3]

2. Accidental Spill Cleanup

For small spills, follow these steps to ensure safety and proper cleanup:

  • Step 1: Evacuation and Ventilation: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1][3]

  • Step 2: Ignition Source Removal: Remove all sources of ignition from the vicinity as the substance is a combustible liquid.[1]

  • Step 3: Containment: Prevent the spill from spreading or entering drains.[1]

  • Step 4: Absorption: Use an inert absorbent material, such as vermiculite, sand, or earth, to soak up the spill.[2]

  • Step 5: Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and properly labeled container for disposal.[1][3]

  • Step 6: Decontamination: Clean the affected area thoroughly.

3. Bulk Waste Disposal

Disposal of unused or waste this compound must be handled as hazardous waste:

  • Step 1: Containerization: Keep the chemical waste in a suitable, closed, and clearly labeled container.[1]

  • Step 2: Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[2]

  • Step 3: Professional Disposal: Dispose of the contents and the container at an approved waste disposal plant.[2] This should be done in accordance with all applicable local, regional, and national regulations.[1] Do not allow the product to be released into the environment.[4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial handling to final disposal.

G start Handling of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Waste Generated? ppe->waste_generation waste_generation->start No spill Accidental Spill waste_generation->spill Yes, Spill bulk_waste Unused/Contaminated Product waste_generation->bulk_waste Yes, Bulk contain_spill Contain Spill & Remove Ignition Sources spill->contain_spill containerize_bulk Ensure Proper Containerization & Labeling bulk_waste->containerize_bulk absorb_spill Absorb with Inert Material contain_spill->absorb_spill collect_spill Collect in Labeled Waste Container absorb_spill->collect_spill storage Store in Ventilated Area Away from Incompatibles collect_spill->storage containerize_bulk->storage disposal Dispose via Approved Hazardous Waste Facility storage->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for the safe handling, use, and disposal of 2-Fluoro-3-methylaniline (CAS No. 1978-33-2) for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to minimize risks and ensure a safe laboratory environment.

Overview of Chemical Hazards

This compound is a combustible liquid that is harmful if swallowed, inhaled, or in contact with the skin.[1][2] It is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2] Understanding these hazards is the foundation of a safe operational plan.

Hazard Statements:

  • H227: Combustible liquid.[1]

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Weighing (in fume hood) Safety glasses with side-shields (conforming to EN166 or OSHA 29 CFR 1910.133).[2][3]Chemical-impermeable gloves (conforming to EN 374).[1] Inspect prior to use.Laboratory coat.Not typically required if work is performed in a certified chemical fume hood.
Solution Preparation & Transfers Chemical safety goggles. A face shield should be worn if there is a significant risk of splashing.Chemical-impermeable gloves (conforming to EN 374).[1]Chemical-resistant apron over a laboratory coat. Fire/flame resistant and impervious clothing is recommended.[1]Not typically required if work is performed in a certified chemical fume hood.
Large-Scale Operations or Spill Cleanup Chemical safety goggles and a full-face shield.Heavy-duty, chemical-impermeable gloves.Full-body, chemical-resistant suit.A NIOSH/MSHA or EN 149 approved air-purifying respirator with an appropriate cartridge (e.g., Type K/Green for ammonia/organic derivatives, or Type ABEK-P2 for higher-level protection) is required.[2][3][4][5]

Standard Operating Procedure for Handling

Following a systematic workflow is crucial for minimizing exposure and preventing accidents.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_closeout Closeout Phase A 1. Risk Assessment Review SDS and procedures. B 2. Don Appropriate PPE (See Table Above) A->B C 3. Prepare Work Area Ensure fume hood is operational. Remove ignition sources. B->C D 4. Handle Chemical Use non-sparking tools. Keep containers closed. C->D E 5. Post-Handling Decontaminate surfaces. Segregate waste. D->E F 6. Doff PPE Follow proper removal technique. E->F G 7. Personal Hygiene Wash hands thoroughly. F->G H 8. Secure Waste Store in a labeled, closed container for professional disposal. G->H

Caption: Standard workflow for handling this compound.

Procedural Steps:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[3]

    • Ensure an eyewash station and safety shower are readily accessible.[3]

    • Remove all potential ignition sources, as the material is a combustible liquid.[1][3] Use non-sparking tools and explosion-proof equipment.[3]

    • Keep containers tightly closed when not in use.[2]

  • Handling:

    • Avoid all contact with skin, eyes, and clothing.[1]

    • Avoid breathing vapors or mists.[1]

    • When using this product, do not eat, drink, or smoke.[1][2]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling.[1][2]

    • Decontaminate all equipment and the work area after use.

    • Contaminated clothing must be removed immediately and laundered before reuse.[2]

Emergency Procedures

Immediate and correct response to an incident is critical.

cluster_spill Spill Response cluster_exposure Personnel Exposure Response Start Emergency Event Spill Spill Occurs Start->Spill Exposure Exposure Occurs Start->Exposure S1 Evacuate non-essential personnel. Remove ignition sources. Spill->S1 S2 Don full PPE (respirator, full suit, goggles, gloves). S1->S2 S3 Contain spill with inert absorbent (sand, vermiculite). S2->S3 S4 Collect residue into a sealed container for hazardous waste disposal. S3->S4 E_Skin Skin Contact: Remove contaminated clothing. Wash area with soap & water for 15 min. Exposure->E_Skin E_Eye Eye Contact: Rinse with water for 15 min. Remove contact lenses. Exposure->E_Eye E_Inhale Inhalation: Move to fresh air. Provide oxygen or CPR if needed. Exposure->E_Inhale E_Ingest Ingestion: Rinse mouth. DO NOT induce vomiting. Exposure->E_Ingest SeekMedical Seek Immediate Medical Attention E_Skin->SeekMedical E_Eye->SeekMedical E_Inhale->SeekMedical E_Ingest->SeekMedical

Caption: Logical workflow for emergency response procedures.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect personnel and the environment.

  • Chemical Waste: All surplus and non-recyclable solutions of this compound must be treated as hazardous waste.[4] It should be disposed of through a licensed professional waste disposal company.[4]

  • Contaminated Materials: Any materials used for cleanup (e.g., vermiculite, paper towels), empty containers, and contaminated PPE must be collected in a suitable, sealed, and properly labeled container.[2][4] Dispose of these materials as hazardous waste.

  • Environmental Precautions: Do not let the product enter drains, sewers, or waterways.[1] Discharge into the environment must be avoided.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.